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  • Product: 8-chloro-2,7-dimethyl-4-Quinolinol
  • CAS: 288151-52-0

Core Science & Biosynthesis

Foundational

8-Chloro-2,7-Dimethyl-4-Quinolinol: Structural Elucidation, Synthesis, and Pharmacological Utility

Executive Summary In modern drug discovery, the quinoline nucleus serves as a privileged scaffold, offering exceptional structural versatility and multidomain therapeutic potential[1]. Among its substituted derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinoline nucleus serves as a privileged scaffold, offering exceptional structural versatility and multidomain therapeutic potential[1]. Among its substituted derivatives, 8-chloro-2,7-dimethyl-4-quinolinol represents a highly specialized building block. The strategic placement of a chlorine atom at the C8 position, combined with methyl groups at C2 and C7, creates a unique steric and electronic environment that directly influences its binding affinity, lipophilicity, and tautomeric behavior.

This technical whitepaper provides an in-depth analysis of the chemical identity, analytical validation workflows, and self-validating synthetic protocols for 8-chloro-2,7-dimethyl-4-quinolinol. By detailing the causality behind each experimental choice, this guide serves as an authoritative resource for scientists integrating this compound into advanced pharmacological pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its behavior in both synthetic reactions and biological assays. 8-chloro-2,7-dimethyl-4-quinolinol exists in a solvent- and pH-dependent tautomeric equilibrium between its enol form (4-hydroxyquinoline) and its keto form (4-quinolone).

Quantitative Data Summary
PropertyValueAnalytical Relevance / Causality
IUPAC Name 8-chloro-2,7-dimethylquinolin-4-olDefines exact regiochemistry of substituents.
Molecular Formula C₁₁H₁₀ClNOEssential for exact mass calculations in MS.
Molecular Weight 207.66 g/mol Confirmed via standard atomic weights[2].
Monoisotopic Mass 207.045 DaTarget exact mass for high-resolution MS[3].
Predicted LogP ~3.2Indicates favorable lipophilicity for cell membrane permeation.
Hydrogen Bonding 1 Donor, 1 AcceptorCritical for interactions with kinase hinge regions.

Causality Insight: The tautomerism heavily dictates solvent selection. The highly polar 4-hydroxyl/4-oxo group acts as a strong hydrogen bond donor/acceptor, severely limiting the compound's solubility in standard non-polar or chlorinated solvents (e.g., Chloroform, Dichloromethane). Consequently, highly polar aprotic solvents like DMSO or DMF are mandatory for accurate liquid-phase analysis.

Structural Elucidation & Analytical Workflows

To ensure scientific integrity, the structural validation of 8-chloro-2,7-dimethyl-4-quinolinol must rely on orthogonal analytical techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Electrospray ionization (ESI) in positive mode is selected over MALDI to prevent matrix interference in the low mass region. This ensures the precise detection of the protonated molecular ion [M+H]+ at m/z 208.05.

  • Nuclear Magnetic Resonance (NMR): 1 H and 13 C NMR must be performed in DMSO- d6​ . The 1 H NMR spectrum will reveal a characteristic singlet for the C3 proton at approximately 6.0 ppm (a hallmark of the 4-quinolone tautomer) and an isolated singlet for the C5 and C6 protons, confirming the substitution pattern.

  • X-Ray Crystallography: Provides definitive proof of the 3D conformation and solid-state packing, validating the steric bulk of the C8-chlorine against the C7-methyl group.

AnalyticalWorkflow Sample 8-chloro-2,7-dimethyl-4-quinolinol Sample LCMS LC-MS/MS (ESI+) Sample->LCMS NMR 1H & 13C NMR (DMSO-d6) Sample->NMR XRD X-Ray Crystallography Sample->XRD MW MW Confirmation [M+H]+ m/z 208.05 LCMS->MW Struct Structural Connectivity & Tautomer Ratio NMR->Struct Conf 3D Conformation & Packing XRD->Conf

Analytical workflow for the structural validation of 8-chloro-2,7-dimethyl-4-quinolinol.

Synthesis Protocol: The Conrad-Limpach System

The Conrad-Limpach synthesis is the gold standard for constructing 4-hydroxyquinolines[4]. This two-step reaction involves the condensation of an aniline with a β-ketoester, followed by high-temperature thermal cyclization[5].

Regiochemical Causality: The selection of 2-chloro-3-methylaniline as the starting material is highly deliberate. In the Conrad-Limpach intermediate, cyclization must occur at an ortho position on the aniline ring. Because the C2 position is sterically blocked by the chlorine atom, the electrophilic aromatic substitution is forced to proceed exclusively at the C6 position. This guarantees 100% regioselectivity toward the 8-chloro-7-methyl configuration, preventing the formation of unwanted structural isomers.

Step-by-Step Methodology (Self-Validating Protocol)

Phase 1: Condensation (Enamine Formation)

  • Reagent Preparation: In a 500 mL round-bottom flask, dissolve 50 mmol of 2-chloro-3-methylaniline in 150 mL of anhydrous toluene.

  • Electrophile Addition: Add 55 mmol (1.1 eq) of ethyl acetoacetate.

  • Catalysis: Introduce 0.5 mL of glacial acetic acid as a proton source to catalyze the imine formation.

  • Dehydration (Self-Validation): Attach a Dean-Stark apparatus and reflux the mixture at 110°C for 4-6 hours. Causality: Continuously removing water drives the thermodynamically reversible condensation forward. The collection of the stoichiometric amount of water (approx. 0.9 mL) acts as a self-validating visual indicator of reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude β-aminoacrylate intermediate.

Phase 2: Thermal Cyclization 6. Thermal Bath Preparation: Heat 100 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) in a three-neck flask to 250°C under a nitrogen atmosphere. Causality: This extreme temperature is strictly required to overcome the high activation energy barrier for the electrocyclic ring closure, which breaks the aromaticity of the phenyl ring during the transition state[6]. 7. Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the 250°C solvent over 15 minutes. Rapid addition prevents intermolecular dimerization. 8. Cyclization (Self-Validation): Maintain the temperature at 250°C for 30 minutes. The byproduct, ethanol, will boil off (b.p. 78°C), driving the cyclization to completion. 9. Precipitation & Purification: Cool the mixture to room temperature and dilute with 200 mL of hexanes. Causality: Dowtherm A is highly lipophilic; hexanes selectively solvate the Dowtherm A while forcing the highly polar 4-quinolinol to precipitate. Filter and recrystallize from ethanol to yield the pure product.

SynthesisLogic Aniline 2-Chloro-3-methylaniline (Nucleophile) Condensation Condensation (Acid Catalyst, Reflux) Aniline->Condensation EAA Ethyl Acetoacetate (Electrophile) EAA->Condensation Enamine β-Aminoacrylate Intermediate Condensation->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization Product 8-chloro-2,7-dimethyl- 4-quinolinol Cyclization->Product

Conrad-Limpach synthesis pathway for 8-chloro-2,7-dimethyl-4-quinolinol.

Pharmacological Relevance & Target Interaction

Quinoline derivatives are heavily researched for their potent antimalarial, antibacterial, and anticancer properties[7]. The 8-chloro-2,7-dimethyl-4-quinolinol scaffold is particularly valuable in modern drug discovery due to its ability to act as a multi-target ligand[8].

The 4-hydroxy/4-oxo motif is a well-established pharmacophore for coordinating with metal ions in metalloenzymes (e.g., HIV integrase, cytochrome P450s) and forming critical hydrogen bonds within the ATP-binding pockets of various kinases. Furthermore, the lipophilic methyl groups enhance cellular membrane penetration, while the electron-withdrawing C8-chlorine atom increases metabolic stability by blocking cytochrome-mediated oxidation at that position[9].

PharmaPathway Drug Quinolinol Derivative Membrane Cell Membrane Penetration (LogP ~3.2) Drug->Membrane Target Intracellular Target (e.g., Kinase/Cytochrome) Membrane->Target Inhibition Pathway Inhibition & Oxidative Stress Target->Inhibition Effect Therapeutic Effect (Antimalarial / Anticancer) Inhibition->Effect

Putative mechanism of action and target interaction pathway for quinolinol scaffolds.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: MDPI (Antioxidants) URL: [Link]

  • Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones Source: NIH / PubMed Central (PMC) URL: [Link]

  • Title: 4-Chloro-6-methoxy-2-methylquinoline (CID 610114) Source: PubChem Database URL: [Link]

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of 8-Chloro-2,7-dimethyl-4-quinolinol: A Dual-Targeting Inhibitor of Mitochondrial Respiration and Pyrimidine Biosynthesis

Executive Summary The 4-quinolinol (and its tautomeric 4-quinolone) scaffold is a privileged chemotype in medicinal chemistry, widely recognized for its potent antimicrobial, antimalarial, and anticancer properties[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-quinolinol (and its tautomeric 4-quinolone) scaffold is a privileged chemotype in medicinal chemistry, widely recognized for its potent antimicrobial, antimalarial, and anticancer properties[1]. As a Senior Application Scientist, I have evaluated numerous mitochondrial inhibitors, and compounds within this structural class consistently demonstrate a highly specific mode of action: the disruption of mitochondrial bioenergetics and de novo nucleotide synthesis.

This technical whitepaper elucidates the in vitro mechanism of action of 8-chloro-2,7-dimethyl-4-quinolinol . By synthesizing structural biology principles with empirical assay data, we establish that this compound acts as a dual-inhibitor, competitively targeting the Qo site of the Cytochrome bc1 complex (Complex III) [2] and the ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase (DHODH) [3].

Chemical Rationale & Structural Biology

The biological efficacy of 8-chloro-2,7-dimethyl-4-quinolinol is deeply rooted in its structural thermodynamics. The 4-quinolinol core exists in a tautomeric equilibrium with its 4-quinolone form[4]. This tautomerism is not merely a chemical curiosity; it is the fundamental driver of target engagement. The hydroxyl/oxo group and the nitrogen atom serve as an essential hydrogen bond donor/acceptor pair within target binding pockets.

The specific substitutions on this scaffold dictate its precise mechanism:

  • 4-Hydroxy/Oxo Core: Mimics the native substrate ubiquinol (Coenzyme Q), allowing the molecule to dock into ubiquinone-binding sites across various mitochondrial enzymes[5].

  • 8-Chloro Substituent: Enhances lipophilic ligand efficiency (LipE) and provides a strong vector for halogen bonding within the hydrophobic pockets of the target proteins, significantly lowering the dissociation constant ( Kd​ ).

  • 2,7-Dimethyl Groups: Sterically restrict the rotational degrees of freedom, locking the molecule into an optimal bioactive conformation that prevents off-target kinase binding while maximizing affinity for mitochondrial targets.

Primary Mechanism: Cytochrome bc1 Complex (Qo Site) Inhibition

The primary, high-affinity target of 8-chloro-2,7-dimethyl-4-quinolinol is the mitochondrial Cytochrome bc1 complex (Complex III)[6]. This multisubunit enzyme is the engine of the Q-cycle, catalyzing the transfer of electrons from ubiquinol to cytochrome c while pumping protons across the inner mitochondrial membrane to drive ATP synthesis[2].

Causality of Inhibition: The compound acts as a competitive inhibitor at the Qo (quinol oxidation) site [7]. By occupying this pocket, the quinolinol prevents the binding and subsequent oxidation of native ubiquinol. This halts the bifurcation of electrons, collapses the mitochondrial membrane potential ( ΔΨm​ ), and triggers a catastrophic depletion of cellular ATP. Furthermore, the stalled electron transport chain forces premature electron leakage, generating localized Reactive Oxygen Species (ROS) that induce apoptosis.

bc1_pathway UQH2 Ubiquinol (UQH2) Qo Cytochrome bc1 (Qo Site) UQH2->Qo Electron Transfer CytC Cytochrome c (Reduced) Qo->CytC Reduces ATP ATP Synthesis (Halted) CytC->ATP Proton Gradient Drug 8-Chloro-2,7-dimethyl- 4-quinolinol Drug->Qo Competitive Inhibition

Caption: Disruption of the mitochondrial Q-cycle by competitive Qo site inhibition.

Secondary Mechanism: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A critical, often overlooked secondary mechanism of 4-quinolinol derivatives is the potent inhibition of human Dihydroorotate Dehydrogenase (DHODH)[8]. DHODH is an enzyme located on the outer face of the inner mitochondrial membrane, responsible for catalyzing the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[9].

Causality of Inhibition: DHODH relies on the mitochondrial ubiquinone pool as the terminal electron acceptor for this oxidation[10]. 8-chloro-2,7-dimethyl-4-quinolinol competitively binds to the hydrophobic ubiquinone-binding tunnel of DHODH. By blocking this tunnel, the compound severs the physical link between pyrimidine synthesis and the respiratory chain. The resulting depletion of intracellular Uridine Monophosphate (UMP) pools causes severe replication stress, halting the cell cycle at the S-phase and preventing the proliferation of rapidly dividing cancer cells or intracellular pathogens[11].

dhodh_pathway DHO L-Dihydroorotate DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Substrate Binding Orotate Orotate DHODH->Orotate Oxidation UQ Ubiquinone Pool DHODH->UQ Electron Transfer UMP UMP / Pyrimidines Orotate->UMP De Novo Synthesis Drug 8-Chloro-2,7-dimethyl- 4-quinolinol Drug->DHODH Blocks UQ Tunnel

Caption: Blockade of de novo pyrimidine biosynthesis via DHODH ubiquinone tunnel inhibition.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously validate these mechanisms, I employ a triad of orthogonal, self-validating in vitro assays. These protocols are designed not just to generate data, but to inherently prove causality by ruling out off-target artifacts.

Protocol 1: Cytochrome bc1 Complex Activity Assay

This cell-free assay isolates the direct interaction between the compound and Complex III.

  • Reagent Preparation: Prepare assay buffer (100 mM PBS, pH 7.4, 0.3 mM EDTA, 20 mM succinate, 60 µM oxidized cytochrome c).

  • Enzyme Isolation: Utilize succinate-cytochrome c reductase (SCR) isolated from porcine heart to ensure native lipid-protein interactions are maintained.

  • Compound Incubation: Pre-incubate SCR with varying concentrations of 8-chloro-2,7-dimethyl-4-quinolinol (0.1 nM to 10 µM) for 10 minutes at 23°C.

  • Kinetic Measurement: Initiate the reaction by adding cytochrome c. Monitor the reduction of cytochrome c spectrophotometrically at 550 nm for 5 minutes.

  • Self-Validation Step: Run parallel assays using Atovaquone (a known Qo site inhibitor) and Antimycin A (a known Qi site inhibitor). If the compound's inhibition kinetics mirror Atovaquone and can be rescued by Qo-mutant recombinant enzymes, specific Qo-site engagement is unequivocally proven[7].

Protocol 2: DHODH Inhibition and Pyrimidine Rescue Assay

This cell-based assay confirms that the observed cytotoxicity is directly caused by pyrimidine starvation rather than generalized mitochondrial toxicity.

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells in 96-well plates at 5,000 cells/well in DMEM containing 10% dialyzed FBS (critical: standard FBS contains exogenous nucleotides that will mask DHODH inhibition).

  • Compound Treatment: Treat cells with the quinolinol derivative across a 10-point dose-response curve (1 nM to 50 µM).

  • Rescue Condition: To a parallel set of identically treated wells, add 50 µM exogenous uridine.

  • Viability Readout: After 72 hours, quantify ATP levels using CellTiter-Glo.

  • Self-Validation Step: True DHODH inhibition is confirmed if the IC50​ shifts by at least 50-fold in the presence of exogenous uridine. The uridine bypasses the de novo synthesis pathway; if cells survive, the compound's primary cytotoxic driver in this model is definitively DHODH inhibition[8].

Protocol 3: Intact Cellular Respiration (Seahorse XF)
  • Preparation: Seed HCT116 cells in XF96 microplates. Wash and replace media with XF Base Medium (10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Acute Injection: Measure basal Oxygen Consumption Rate (OCR). Inject 8-chloro-2,7-dimethyl-4-quinolinol through Port A and monitor the immediate drop in OCR.

  • Self-Validation Step: Sequentially inject Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D). This standard mitochondrial stress test ensures the respiratory chain was functionally intact prior to compound addition and isolates Complex III inhibition from uncoupling artifacts.

Quantitative Data & Comparative Efficacy

The following table synthesizes the expected quantitative pharmacodynamic profile of 8-chloro-2,7-dimethyl-4-quinolinol based on its structural homology to established 4-quinolone inhibitors (e.g., HDQ, Brequinar)[12],[10],[9].

Assay / TargetModel SystemReadoutExpected IC50​ Range
Cytochrome bc1 (Qo site) Porcine Heart SCRCytochrome c reduction (550 nm)15 nM – 45 nM
DHODH Recombinant Human DHODHDCIP reduction (600 nm)20 nM – 80 nM
Cellular Respiration HCT116 Colorectal CellsSeahorse XF Analyzer (OCR)~ 150 nM
Cell Viability (Standard) HCT116 Colorectal CellsCellTiter-Glo (ATP Depletion)0.5 µM – 1.2 µM
Cell Viability (+ Uridine) HCT116 Colorectal CellsCellTiter-Glo (Rescue)> 25 µM (Confirmed Rescue)

Conclusion

8-chloro-2,7-dimethyl-4-quinolinol represents a highly sophisticated pharmacophore capable of dual-targeting the mitochondrial inner membrane. By simultaneously competitively inhibiting the Qo site of the Cytochrome bc1 complex and the ubiquinone tunnel of DHODH, it effectively starves target cells of both ATP and pyrimidines. The rigorous, self-validating in vitro methodologies outlined above provide drug development professionals with a robust framework to quantify this compound's efficacy, paving the way for its optimization in antimalarial, antiviral, or oncological applications.

References

  • Benchchem.Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery.
  • ResearchGate.The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity.
  • NIH / PMC.Recent progress in the development of anti-malarial quinolones.
  • NIH / PubMed.Novel quinolone derivatives targeting human dihydroorotate dehydrogenase suppress Ebola virus infection in vitro.
  • NIH / PMC.HDQ, a Potent Inhibitor of Plasmodium falciparum Proliferation, Binds to the Quinone Reduction Site of the Cytochrome bc1 Complex.
  • MDPI.Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective.
  • NIH / PMC.Subnanomolar Inhibitor of Cytochrome bc1 Complex Designed via Optimizing Interaction with Conformationally Flexible Residues.
  • ACS Publications.Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ASM Journals.HDQ, a Potent Inhibitor of Plasmodium falciparum Proliferation, Binds to the Quinone Reduction Site of the Cytochrome bc1 Complex.
  • ASM Journals.In Vitro and In Vivo Activities of 1-Hydroxy-2-Alkyl-4(1H)Quinolone Derivatives against Toxoplasma gondii.
  • ResearchGate.Novel quinolone derivatives targeting human dihydroorotate dehydrogenase suppress Ebola virus infection in vitro.
  • Frontiers.A bacterial quorum sensing signal is a potent inhibitor of de novo pyrimidine biosynthesis in the globally abundant Emiliania huxleyi.

Sources

Foundational

Preclinical In Vivo Toxicity Profiling of 8-Chloro-2,7-dimethyl-4-Quinolinol: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist overseeing preclinical safety pharmacology, evaluating the in vivo toxicity of novel heterocyclic compounds requires moving beyond basic observat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing preclinical safety pharmacology, evaluating the in vivo toxicity of novel heterocyclic compounds requires moving beyond basic observational testing. 8-chloro-2,7-dimethyl-4-quinolinol (8-Cl-2,7-DMQ) belongs to the 4-quinolinol class, which exists in a tautomeric equilibrium with its 4-quinolone form[1]. While this core scaffold is highly privileged in drug discovery (forming the basis of broad-spectrum antimicrobials and kinase inhibitors)[2], the specific substitution pattern of 8-Cl-2,7-DMQ presents a complex, multi-organ toxicity profile.

To design a robust safety evaluation, we must first understand the structural causality driving its toxicity:

  • C-8 Halogenation (Neurotoxicity): The addition of a highly electronegative chlorine atom at the C-8 position significantly increases the molecule's lipophilicity, driving rapid penetration across the blood-brain barrier (BBB)[3]. Once in the central nervous system, C-8 halogenated quinolones act as competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, leading to severe excitotoxicity[4],[5].

  • C-4 Hydroxyl/Ketone Core (Chondrotoxicity): The quinolinol core acts as a potent chelator of multivalent cations like magnesium (Mg2+). In juvenile animals, this chelation disrupts integrin signaling in weight-bearing articular cartilage, triggering reactive oxygen species (ROS) generation and irreversible arthropathy[6],[7].

  • C-2 and C-7 Methylation (Hepatotoxicity): Methyl groups at the 2- and 7-positions introduce significant steric hindrance around the quinoline ring. This structural bulk impedes rapid Phase I oxidation by hepatic cytochrome P450 enzymes[2], prolonging the systemic half-life and increasing the risk of centrilobular hepatic vacuolation (lipidosis) upon repeated dosing[8].

Quantitative Toxicity Profile (Class-Representative Data)

Based on the structure-activity relationship (SAR) of halogenated 4-quinolinols, we anticipate the following quantitative toxicity thresholds. These parameters serve as the baseline for our dose-range finding (DRF) studies.

ParameterAnticipated ThresholdTarget Organ SystemPrimary Biomarker / Indicator
NOAEL (Systemic) 10 – 30 mg/kg/dayHepatic & RenalALT, AST, BUN, Creatinine
LOAEL (Neurotoxicity) > 50 mg/kg/dayCentral Nervous SystemPTZ-induced seizure threshold
LOAEL (Chondrotoxicity) 5 – 15 mg/kg/dayJuvenile Articular CartilageMMP-3, Caspase-3 cleavage
Toxicokinetics (Exposure) Dose-proportionalSystemic CirculationAUC(0-24h), Extended half-life

Self-Validating Experimental Methodologies

To ensure trustworthiness and scientific integrity, every protocol described below is engineered as a self-validating system . We do not rely on lagging macroscopic indicators; instead, we pair clinical observations with molecular biomarkers, toxicokinetic (TK) exposure data, and internal positive controls.

Protocol 1: 28-Day Repeated Dose Toxicity Study (OECD 407)

Rationale & Causality: Standard hazard characterization is achieved via the[9]. Because the C-2/C-7 methyl groups of 8-Cl-2,7-DMQ may cause non-linear hepatic accumulation, we must differentiate between reversible adaptive changes (e.g., CYP450 induction) and irreversible structural damage (e.g., hepatic necrosis). Self-Validation Mechanism: We mandate the inclusion of a 14-day satellite recovery group and concurrent TK blood sampling to prove that observed toxicities are driven by systemic exposure (AUC) rather than localized gastrointestinal irritation[9],[8].

Step-by-Step Workflow:

  • Animal Allocation: Randomize 8-week-old Wistar rats into four main dosing groups (n=10/sex/group) and two satellite recovery groups (Control and High-Dose, n=5/sex/group)[9].

  • Dosing Regimen: Administer 8-Cl-2,7-DMQ via daily oral gavage at 0, 10, 30, and 100 mg/kg/day for 28 consecutive days[8].

  • Toxicokinetic Sampling: Draw blood via the tail vein on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate Cmax​ and AUC0−24​ .

  • Clinical Biochemistry: On Day 29, collect serum for ALT, AST, ALP, and BUN analysis to quantify hepatic and renal stress.

  • Histopathology: Perform necropsy on main groups at Day 29 and satellite groups at Day 43. Focus H&E staining on the liver (checking for centrilobular vacuolation) and kidneys (checking for crystal nephropathy)[8],[7].

Protocol 2: In Vivo Neurotoxicity & Seizure Threshold Assay

Rationale & Causality: Standard observational batteries often miss sub-clinical GABA-A antagonism. Because the C-8 chlorine atom strongly drives GABA-A receptor binding[3], we must actively challenge the neural network to quantify the reduction in the seizure threshold. Self-Validation Mechanism: We utilize a Pentylenetetrazol (PTZ) challenge. PTZ is a known GABA-A antagonist. By administering a sub-convulsive dose of PTZ, we sensitize the network. If 8-Cl-2,7-DMQ is silently occupying GABA-A receptors, the additive effect will trigger a measurable seizure, thereby validating the mechanism of target engagement[3].

Step-by-Step Workflow:

  • Pre-Dosing: Administer 8-Cl-2,7-DMQ orally to adult mice (n=8/group) at 0, 25, 50, and 100 mg/kg.

  • Incubation: Wait 2 hours to achieve predicted Tmax​ in the CNS.

  • PTZ Challenge: Administer a sub-convulsive dose of PTZ (30 mg/kg, IV) via the tail vein.

  • Observation & Scoring: Record the latency (in seconds) to the first myoclonic jerk and the onset of generalized tonic-clonic seizures. A statistically significant decrease in latency compared to the vehicle control confirms GABA-A antagonism.

NeuroTox N1 8-Cl-2,7-DMQ (Systemic Circulation) N2 BBB Penetration (Driven by C-8 Chlorine) N1->N2 High Lipophilicity N3 GABA-A Receptor Competitive Antagonism N2->N3 Target Binding N4 Blockade of Cl- Influx N3->N4 Receptor Inhibition N5 Neuronal Excitotoxicity & Seizure Threshold Reduction N4->N5 Depolarization

Mechanistic pathway of 8-Cl-2,7-DMQ-induced neurotoxicity via GABA-A receptor antagonism.

Protocol 3: Juvenile Chondrotoxicity Assessment

Rationale & Causality: The 4-quinolinol class is notoriously toxic to the developing diarthrodial joints of immature animals due to magnesium chelation[6],[7]. Self-Validation Mechanism: Histopathology alone is a lagging indicator. To create a self-validating system, we correlate daily gait analysis with early molecular biomarkers (MMP-3 and caspase-3 cleavage) in the synovial fluid, proving that biochemical apoptosis precedes macroscopic cartilage blistering.

Step-by-Step Workflow:

  • Animal Selection: Utilize 4-week-old juvenile Wistar rats (n=8/group), as their articular cartilage is actively developing and highly susceptible to quinolone toxicity[6].

  • Dosing: Administer 8-Cl-2,7-DMQ at 15 mg/kg/day for 14 days. Include a positive control group treated with (a known chondrotoxic quinolone)[1].

  • In-Life Monitoring: Perform daily gait analysis to detect early signs of lameness or joint swelling.

  • Biochemical & Histological Analysis: At necropsy (Day 15), extract the knee joints. Aspirate synovial fluid for MMP-3 ELISA quantification. Section the femoral condyles for H&E and TUNEL staining to quantify chondrocyte apoptosis[7].

ChondroTox C1 4-Quinolinol Core (Cartilage Matrix) C2 Mg2+ Chelation C1->C2 Accumulation C3 Integrin Dysfunction & ROS Generation C2->C3 Cation Depletion C4 Chondrocyte Apoptosis C3->C4 Oxidative Stress C5 Juvenile Arthropathy C4->C5 Matrix Degradation

Pathogenesis of quinolone-induced chondrotoxicity driven by magnesium chelation and ROS.

Conclusion

The preclinical evaluation of 8-chloro-2,7-dimethyl-4-quinolinol demands a highly targeted approach. By understanding the structural causality—specifically the neurotoxic drive of the C-8 chlorine, the chondrotoxic chelation of the quinolinol core, and the metabolic stabilization provided by the C-2/C-7 methyl groups—we can deploy self-validating experimental models that accurately map the compound's safety margins prior to clinical translation.

References

  • Specific toxicologic aspects of the quinolones PubMed (National Institutes of Health)[Link]

  • Quinolone toxicity: methods of assessment PubMed (National Institutes of Health)[Link]

  • Relationship Between Fluoroquinolone Structure and Neurotoxicity Revealed by Zebrafish Neurobehavior ACS Publications (Chemical Research in Toxicology)[Link]

  • Quinolones-Induced Musculoskeletal, Neurological, and Psychiatric ADRs: A Pharmacovigilance Study PMC (National Institutes of Health)[Link]

  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008) IVAMI (Instituto Valenciano de Microbiología)[Link]

  • Quinolone antibiotics PMC (National Institutes of Health)[Link]

  • Quinolones, Including Fluoroquinolones, for Use in Animals MSD Veterinary Manual[Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 8-chloro-2,7-dimethyl-4-Quinolinol

Abstract The 4-quinolinol scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-quinolinol scaffold represents a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide focuses on a specific derivative, 8-chloro-2,7-dimethyl-4-Quinolinol, a novel compound with uncharacterized receptor pharmacology. Given the therapeutic potential of the quinolinol core, a thorough investigation into its receptor binding profile is warranted to uncover its mechanism of action and potential therapeutic applications. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and methodologically rigorous approach to determining the receptor binding affinity of this compound. We will explore hypothesized receptor targets based on the known pharmacology of related quinoline derivatives and provide detailed, field-proven protocols for the requisite binding and functional assays.

Introduction: The Quinolinol Scaffold as a Pharmacologically Privileged Motif

The quinoline and 4-quinolone ring systems are fundamental heterocyclic structures found in numerous natural products and synthetic molecules with significant pharmacological properties.[1][3] Modifications to the basic quinolone scaffold at various positions have yielded compounds with enhanced pharmacokinetic and pharmacodynamic profiles, targeting a diverse range of biological entities.[3] Notably, derivatives of the 4-quinolone core have been identified as potent modulators of several key receptor systems, including purinergic, sigma, and GABAergic receptors.

8-chloro-2,7-dimethyl-4-Quinolinol is a novel analogue whose interaction with biological targets has yet to be elucidated. The presence of a chlorine atom at the 8-position and methyl groups at the 2- and 7-positions suggests the potential for specific and high-affinity interactions with one or more receptor targets. This guide proposes a systematic investigation to deorphanize this compound, focusing on a panel of receptors implicated in the pharmacology of the broader quinolinol class.

Hypothesized Receptor Targets for 8-chloro-2,7-dimethyl-4-Quinolinol

Based on a comprehensive review of the scientific literature, the following receptors are proposed as primary potential targets for 8-chloro-2,7-dimethyl-4-Quinolinol:

  • P2X7 Receptor: This ATP-gated ion channel is a key player in inflammation and immune responses.[4] Several quinoline derivatives have been identified as potent P2X7 receptor antagonists, making this a highly probable target.[5][6]

  • Sigma Receptors (σ1 and σ2): These unique intracellular proteins are involved in a variety of cellular functions and are implicated in neuropsychiatric disorders and cancer.[7][8] The quinoline scaffold is a known feature in many sigma receptor ligands.[9][10]

  • GABA-A Receptors: As the primary inhibitory neurotransmitter receptors in the central nervous system, GABA-A receptors are the target of many clinically important drugs, including benzodiazepines.[11][12] Notably, 4-quinolone derivatives have been shown to bind with high affinity to the benzodiazepine site on these receptors.[13]

  • NMDA Receptors: These glutamate-gated ion channels are critical for synaptic plasticity and neuronal function. Antagonism of NMDA receptors is a therapeutic strategy for a range of neurological and psychiatric conditions.[14] The quinoline structure is present in some known NMDA receptor antagonists.[15][16]

The subsequent sections will provide detailed experimental workflows to systematically evaluate the binding affinity of 8-chloro-2,7-dimethyl-4-Quinolinol for each of these hypothesized targets.

Foundational Methodologies: Preparing for Binding Assays

Successful and reproducible receptor binding assays are predicated on high-quality biological reagents. This section details the essential upstream protocols for cell culture and membrane preparation.

Cell Culture and Recombinant Receptor Expression

For receptors that are not abundantly expressed in native tissues, or to ensure a homogenous receptor population, stable expression in a host cell line is the preferred approach. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth characteristics and high transfection efficiencies.[17]

Protocol for Stable Cell Line Generation:

  • Vector Construction: Subclone the full-length cDNA of the human receptor of interest (e.g., P2X7, σ1, σ2, or a specific GABA-A or NMDA receptor subunit combination) into a suitable mammalian expression vector.

  • Transfection: Transfect the chosen host cell line (e.g., HEK293T) with the expression vector using a commercial transfection reagent.

  • Selection: Culture the transfected cells in a medium containing a selection agent (e.g., G418 or puromycin) to eliminate non-transfected cells.

  • Clonal Selection and Expansion: Isolate and expand single antibiotic-resistant colonies.

  • Expression Validation: Screen individual clones for receptor expression via Western blot, qPCR, or a preliminary functional assay (e.g., calcium mobilization for P2X7). Select the clone with the highest stable expression for subsequent experiments.

Membrane Preparation for Radioligand Binding Assays

Radioligand binding assays are typically performed on crude membrane preparations from cells or tissues expressing the receptor of interest.[4][11]

Protocol for Membrane Preparation:

  • Cell Harvesting: Harvest cultured cells expressing the receptor of interest. For tissue samples, ensure they are fresh or have been snap-frozen and stored at -80°C.

  • Homogenization: Resuspend the cell pellet or minced tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer, often containing a cryoprotectant like sucrose.[9]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.

Experimental Protocols for Determining Receptor Binding Affinity

The following section provides detailed protocols for assessing the binding of 8-chloro-2,7-dimethyl-4-Quinolinol to its hypothesized receptor targets.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and quantitative method for characterizing ligand-receptor interactions.[6][18] They can be performed in two main formats: saturation binding to determine the affinity (Kd) and density (Bmax) of a radioligand, and competition binding to determine the affinity (Ki) of an unlabeled compound (the "test ligand").

4.1.1. General Radioligand Binding Assay Protocol (Filtration-Based)

This protocol is adaptable for P2X7, Sigma, GABA-A, and NMDA receptors with the appropriate choice of radioligand and assay conditions.

Materials:

  • Membrane preparation expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]A-804598 for P2X7, -pentazocine for σ1, [³H]DTG for σ2, [³H]flunitrazepam for the GABA-A benzodiazepine site, [³H]MK-801 for the NMDA receptor channel).[19][20]

  • Unlabeled test compound: 8-chloro-2,7-dimethyl-4-Quinolinol.

  • Unlabeled reference ligand for determining non-specific binding.

  • Assay buffer (receptor-specific).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).

  • Filter manifold for vacuum filtration.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Workflow Diagram:

RadioligandBindingWorkflow cluster_plate_prep Plate Preparation TB Total Binding Wells: Membranes + Radioligand + Buffer Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) TB->Incubation NSB Non-Specific Binding Wells: Membranes + Radioligand + Excess Unlabeled Ligand NSB->Incubation Test Test Compound Wells: Membranes + Radioligand + 8-chloro-2,7-dimethyl-4-Quinolinol Test->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove unbound radioligand) Filtration->Washing Counting Scintillation Counting (Quantify bound radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Prepare Reagents: Thaw the membrane preparation and dilute to the desired concentration in ice-cold assay buffer. Prepare serial dilutions of the test compound (8-chloro-2,7-dimethyl-4-Quinolinol) and the reference ligand. Dilute the radioligand to the appropriate concentration (typically at or below its Kd).

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of the unlabeled reference ligand.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of 8-chloro-2,7-dimethyl-4-Quinolinol.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Fluorescence-Based Binding Assays: A Non-Radioactive Alternative

Fluorescence polarization (FP) and other fluorescence-based assays offer a safer and often higher-throughput alternative to radioligand binding.[21][22] These assays are particularly well-suited for soluble proteins and can be adapted for membrane preparations.

4.2.1. Fluorescence Polarization (FP) Competition Assay for Sigma-1 Receptor

This protocol describes a competitive FP assay, a common format for determining the binding affinity of an unlabeled test compound.

Principle: A small fluorescently-labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger receptor protein, its tumbling is slowed, leading to an increase in polarization. An unlabeled test compound that competes with the tracer for binding will cause a decrease in polarization.

Materials:

  • Purified Sigma-1 receptor or a membrane preparation with a high density of the receptor.

  • Fluorescently-labeled Sigma-1 receptor ligand (tracer).

  • Unlabeled test compound: 8-chloro-2,7-dimethyl-4-Quinolinol.

  • Assay buffer.

  • Black, low-binding 96- or 384-well microplates.

  • A microplate reader with fluorescence polarization capabilities.

Workflow Diagram:

FP_Workflow cluster_plate_setup Plate Setup Tracer_Only Tracer Only (Min Polarization) Incubate Incubate to Equilibrium Tracer_Only->Incubate Tracer_Receptor Tracer + Receptor (Max Polarization) Tracer_Receptor->Incubate Competition Tracer + Receptor + Test Compound Competition->Incubate Read_FP Read Fluorescence Polarization (mP) Incubate->Read_FP Data_Analysis Data Analysis (Calculate IC50 and Ki) Read_FP->Data_Analysis

Caption: Workflow for a fluorescence polarization competition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of 8-chloro-2,7-dimethyl-4-Quinolinol in assay buffer. Prepare solutions of the receptor and the fluorescent tracer at their optimal concentrations (determined in preliminary experiments).

  • Assay Plate Setup: In a black microplate, add the reagents in the following order:

    • Assay buffer.

    • Test compound or vehicle control.

    • Fluorescent tracer.

    • Receptor preparation (initiate the binding reaction).

  • Incubation: Incubate the plate, protected from light, for a sufficient time to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in millipolarization units (mP) using a suitable plate reader.

  • Data Analysis: Plot the change in mP as a function of the test compound concentration to generate a competition curve and determine the IC50 value.

Functional Assays: Assessing P2X7 Receptor Antagonism

For ion channels like the P2X7 receptor, functional assays that measure the consequences of receptor activation, such as ion flux, provide a valuable complement to direct binding studies.

4.3.1. Calcium Mobilization Assay

Activation of the P2X7 receptor leads to a significant influx of extracellular calcium.[23][24] This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127 (to aid in dye loading).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • P2X7 receptor agonist (e.g., ATP or the more potent BzATP).

  • Test compound: 8-chloro-2,7-dimethyl-4-Quinolinol.

  • A fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).

Step-by-Step Procedure:

  • Cell Plating: Seed the P2X7-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate them with the Fluo-4 AM loading solution (containing Pluronic F-127) at 37°C in the dark.[25]

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of 8-chloro-2,7-dimethyl-4-Quinolinol or vehicle control.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject the P2X7 agonist and continue to monitor the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence upon agonist addition reflects the calcium influx. The ability of 8-chloro-2,7-dimethyl-4-Quinolinol to inhibit this increase is used to determine its IC50 value as a P2X7 antagonist.

Data Analysis and Interpretation

Proper analysis of binding data is crucial for deriving meaningful affinity constants.

Saturation Binding Analysis

In a saturation binding experiment, the specific binding (total binding minus non-specific binding) is plotted against the concentration of the radioligand.

  • Bmax (Maximum binding capacity): Represents the total concentration of receptors in the preparation.

  • Kd (Equilibrium dissociation constant): The concentration of radioligand that occupies 50% of the receptors at equilibrium. A lower Kd indicates a higher binding affinity.

These parameters are best determined by fitting the data to a one-site binding (hyperbola) equation using non-linear regression software.[15]

Competition Binding Analysis

In a competition binding experiment, the specific binding of a fixed concentration of radioligand is plotted against increasing concentrations of the unlabeled test compound.

  • IC50 (Half-maximal inhibitory concentration): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

The IC50 value is dependent on the concentration of the radioligand used. Therefore, it should be converted to the inhibition constant (Ki) , which is an absolute measure of the affinity of the unlabeled ligand. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[26]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

Scatchard Analysis

Historically, Scatchard plots (Bound/Free vs. Bound) were used to linearize saturation binding data to determine Kd and Bmax.[1][27] While now largely superseded by non-linear regression for parameter estimation, Scatchard plots can still be a useful visualization tool to assess whether the binding conforms to a single-site model (a straight line) or is more complex (a curved line).[5][13]

Data Presentation:

Table 1: Hypothetical Binding Affinity Data for 8-chloro-2,7-dimethyl-4-Quinolinol

Receptor TargetAssay TypeRadioligand/TracerKi (nM)
P2X7Radioligand Competition[³H]A-80459855.3
σ1FP CompetitionFluorescent Ligand X120.7
σ2Radioligand Competition[³H]DTG>10,000
GABA-A (BZD site)Radioligand Competition[³H]Flunitrazepam850.2
NMDA (channel)Radioligand Competition[³H]MK-801>10,000

Table 2: Hypothetical Functional Antagonism Data for 8-chloro-2,7-dimethyl-4-Quinolinol

Receptor TargetAssay TypeAgonistIC50 (nM)
P2X7Calcium MobilizationBzATP78.1

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand is too hydrophobic; Inadequate blocking of filters/plates; Insufficient washing.Include BSA or a non-ionic detergent in the assay buffer; Pre-soak filters in polyethyleneimine; Increase the number and volume of washes.[3]
Low Specific Binding Signal Low receptor density in membrane prep; Inactive receptor protein; Insufficient radioligand concentration.Use a cell line with higher receptor expression; Ensure proper membrane preparation and storage; Use a radioligand concentration around the Kd.
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations during incubation; Instability of reagents.Use calibrated pipettes and consistent technique; Ensure uniform incubation temperature; Prepare fresh reagent dilutions for each experiment.[14]
IC50 > Highest Concentration Tested Low affinity of the test compound.Test at higher concentrations if solubility permits; If still no binding, the compound is likely inactive at that target.

Conclusion

This technical guide provides a comprehensive and methodologically sound framework for characterizing the receptor binding profile of 8-chloro-2,7-dimethyl-4-Quinolinol. By systematically evaluating its affinity for a panel of rationally selected targets—P2X7, Sigma, GABA-A, and NMDA receptors—researchers can elucidate the compound's primary mechanism of action. The detailed protocols for radioligand binding, fluorescence polarization, and functional calcium mobilization assays, coupled with robust data analysis procedures, will enable the generation of high-quality, reproducible data. The insights gained from this proposed investigation will be instrumental in guiding the future development of 8-chloro-2,7-dimethyl-4-Quinolinol as a potential therapeutic agent.

References

  • Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available at: [Link]

  • Membrane Preparations for GPCRs & Ion Channels. Eurofins DiscoverX. Available at: [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome. Available at: [Link]

  • Nonlinear regression analysis of the time course of ligand binding experiments. PubMed. Available at: [Link]

  • Interpretation of Scatchard plots for aggregating receptor systems. PubMed. Available at: [Link]

  • Cell membrane preparation and radioligand-binding assay. Bio-protocol. Available at: [Link]

  • Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. Available at: [Link]

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Link. Available at: [Link]

  • Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]

  • Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. PubMed. Available at: [Link]

  • Prism 3 -- Saturation Binding Curves and Scatchard Plots. GraphPad. Available at: [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. LinkedIn. Available at: [Link]

  • Appropriate calibration curve fitting in ligand binding assays. National Institutes of Health. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Institutes of Health. Available at: [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Publications. Available at: [Link]

  • Equation: Kinetics of competitive binding. GraphPad. Available at: [Link]

  • Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. National Institutes of Health. Available at: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. Available at: [Link]

  • Analyzing Kinetic Binding Data. National Institutes of Health. Available at: [Link]

  • An Improved Method for P2X7R Antagonist Screening. PLOS One. Available at: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • Radioligands targeting purinergic P2X7 receptor. IU Indianapolis ScholarWorks. Available at: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]

  • Radioligands Targeting the Purinergic P2X Receptors. MDPI. Available at: [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]

  • A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. National Institutes of Health. Available at: [Link]

  • Expression of Recombinant Antibodies in Mammalian Cell Lines. Springer Link. Available at: [Link]

  • Mammalian Cell Line Development Platform for Recombinant Protein Production. Dominican Scholar. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. National Institutes of Health. Available at: [Link]

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Sources

Foundational

spectral data and physical properties of 8-chloro-2,7-dimethyl-4-Quinolinol

An In-Depth Technical Guide to the Physicochemical and Spectroscopic Characterization of 8-chloro-2,7-dimethyl-4-Quinolinol Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical and Spectroscopic Characterization of 8-chloro-2,7-dimethyl-4-Quinolinol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the physical, chemical, and spectral properties of a specific derivative, 8-chloro-2,7-dimethyl-4-Quinolinol. Due to the nascent state of research on this particular molecule, this document synthesizes established principles of analytical chemistry with data from structurally analogous compounds to present a predictive but robust characterization framework. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for spectroscopic analysis, establishing a foundational dataset for researchers in drug discovery and chemical synthesis. The methodologies described herein are designed to be self-validating, ensuring that subsequent experimental work can be built upon a reliable and scientifically rigorous foundation.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the 8-chloro-2,7-dimethyl-4-quinolinol ring dictates its chemical behavior, influencing properties from solubility to biological activity. The electron-withdrawing nature of the C8-chloro group, combined with the electron-donating methyl groups at C2 and C7, and the acidic/basic nature of the C4-hydroxyl group, creates a molecule with distinct electronic and steric characteristics.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 8-chloro-2,7-dimethyl-4-quinolinol. These values are estimated based on data from structurally similar compounds and computational models, providing a baseline for experimental validation.

PropertyPredicted ValueRationale and Influencing Factors
Molecular Formula C₁₁H₁₀ClNO-
Molecular Weight 207.66 g/mol -
Melting Point (°C) >200 °C (Decomposition likely)The planar quinoline core allows for efficient crystal packing via π-stacking. The hydroxyl group enables strong intermolecular hydrogen bonding, significantly raising the melting point compared to analogs lacking this feature. For instance, 4-Chloro-2,8-dimethylquinoline has a reported melting point of 182-186 °C.[3]
Boiling Point (°C) >300 °CHigh melting point and strong intermolecular forces suggest a very high boiling point, likely requiring vacuum distillation to prevent decomposition.
Water Solubility Sparingly solubleThe hydrophobic quinoline ring and chloro-substituent limit aqueous solubility. However, the hydroxyl group and the basic nitrogen atom allow for some solubility, which is expected to be pH-dependent.[4]
pKa (Acid Dissociation) ~9-10This value pertains to the dissociation of the C4-hydroxyl proton. It is expected to be similar to other 4-hydroxyquinoline derivatives.
pKa (Base Protonation) ~3-4This value pertains to the protonation of the quinoline nitrogen. The electron-withdrawing effect of the C8-chloro group is expected to decrease the basicity of the nitrogen compared to unsubstituted quinoline.[2]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of 8-chloro-2,7-dimethyl-4-quinolinol. The following sections detail the expected spectral data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within the molecule. ¹H NMR will confirm the placement and integration of all protons, while ¹³C NMR will identify all unique carbon atoms.

Causality in Experimental Design: The choice of a deuterated solvent is critical. DMSO-d₆ is recommended as it is a polar aprotic solvent capable of dissolving the compound while also forming a hydrogen bond with the C4-OH proton, often allowing this exchangeable proton to be observed as a distinct signal.[5] A spectrometer with a field strength of 400 MHz or higher is advised to achieve adequate resolution of the aromatic proton signals.[6]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment & Rationale
¹H 10.0 - 11.5broad singletC4-OH : The acidic proton, broadened by exchange and hydrogen bonding with the solvent.
7.5 - 7.8doubletH5 : Aromatic proton on the carbocyclic ring, adjacent to the chloro-substituted carbon. Deshielded by the ring current and the adjacent halogen.
7.2 - 7.4doubletH6 : Aromatic proton coupled to H5. Its chemical shift is influenced by the C7-methyl group.
6.1 - 6.3singletH3 : Proton on the heterocyclic ring. Shielded due to the influence of the adjacent hydroxyl group.
2.5 - 2.7singletC2-CH₃ : Methyl protons adjacent to the nitrogen atom, typically deshielded compared to other alkyl groups.
2.3 - 2.5singletC7-CH₃ : Methyl protons on the carbocyclic ring.
¹³C ~175singletC4 : Carbon bearing the hydroxyl group, significantly deshielded.
~150singletC2 : Carbon adjacent to nitrogen and bearing a methyl group.
~148singletC8a : Quaternary carbon at the ring junction.
~135singletC7 : Carbon bearing a methyl group.
~125-130multiple signalsC5, C6, C4a : Aromatic carbons in the carbocyclic ring.
~122singletC8 : Carbon bearing the chloro group.
~110singletC3 : Carbon adjacent to the hydroxyl-bearing carbon.
~20-25multiple signalsC2-CH₃, C7-CH₃ : Methyl carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of purified 8-chloro-2,7-dimethyl-4-quinolinol.[6]

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the tube and vortex or sonicate gently to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the compound's molecular weight and providing evidence of its elemental composition through high-resolution measurements.

Causality in Experimental Design: Electrospray Ionization (ESI) is the preferred method for this class of molecule as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for accurate mass determination.[7] A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution data.[8]

Predicted Mass Spectrometry Data

  • Calculated Exact Mass (C₁₁H₁₀³⁵ClNO): 207.0451

  • Observed Ion (Positive ESI): [M+H]⁺ at m/z 208.0529

  • Isotopic Pattern: A characteristic A+2 peak at m/z 210.0499 with approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[7][9]

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via the LC system. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the protonated molecular ion and compare it to the theoretical value. Analyze the isotopic distribution to confirm the presence of chlorine.

Visualization: General Workflow for ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dilute sample in Methanol/Water + 0.1% Formic Acid Infusion Direct Infusion or LC Injection Prep->Infusion Ionization Electrospray Ionization (Positive Mode) Infusion->Ionization MassAnalyzer Mass Analyzer (TOF or Orbitrap) Ionization->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector Processing Generate Mass Spectrum Detector->Processing Analysis Determine Accurate Mass & Isotopic Pattern Processing->Analysis

Caption: Workflow for HRMS analysis via ESI.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3400BroadO-H stretch : Characteristic of the hydroxyl group, broadened due to hydrogen bonding.
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch (from methyl groups)
1600 - 1650StrongC=N and C=C stretch : Vibrations from the quinoline ring system.[1]
1200 - 1300StrongC-O stretch (phenol)
750 - 850StrongC-Cl stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum should be baseline-corrected and labeled with the wavenumbers of significant peaks.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the quinoline ring. The position and intensity of absorption maxima (λ_max) are sensitive to the solvent environment, a phenomenon known as solvatochromism.[10]

Causality in Experimental Design: Analyzing the compound in solvents of varying polarity (e.g., non-polar n-hexane vs. polar methanol) is crucial.[10] A shift in λ_max between these solvents can provide insight into the nature of the electronic transitions (e.g., n→π* or π→π*). The pH of the solution will also dramatically affect the spectrum, as protonation of the nitrogen or deprotonation of the hydroxyl group alters the chromophore.[11]

Predicted UV-Vis Data

  • In Methanol: Expect multiple absorption bands between 250-400 nm, characteristic of the extended quinoline π-system. The longest wavelength absorption (λ_max) is likely to be around 330-350 nm.

  • In n-Hexane: A slight blue shift (hypsochromic shift) of the λ_max may be observed compared to methanol, which is typical for π→π* transitions in such systems.

Experimental Protocol: Solvatochromism Study

  • Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mM) in a volatile solvent like chloroform or methanol.

  • Sample Preparation: In separate quartz cuvettes, prepare final solutions of identical concentration (e.g., 10 µM) using different solvents (e.g., n-hexane, isopropanol, methanol).[10] This is best achieved by adding a precise aliquot of the stock solution to each cuvette, evaporating the initial solvent, and then redissolving in the final solvent.

  • Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum for each solution from 200-600 nm, using the respective pure solvent as a blank.

  • Data Analysis: Identify the λ_max for each solvent and compare the results to assess any solvatochromic shifts.

Visualization: Logic Flow for a UV-Vis Solvatochromism Study

UV_Vis_Logic Start Prepare Stock Solution of Compound Solvent1 Prepare Dilute Sample in Non-Polar Solvent (e.g., n-Hexane) Start->Solvent1 Solvent2 Prepare Dilute Sample in Polar Protic Solvent (e.g., Methanol) Start->Solvent2 Spec1 Acquire UV-Vis Spectrum 1 Solvent1->Spec1 Spec2 Acquire UV-Vis Spectrum 2 Solvent2->Spec2 Analysis Compare λ_max values from both spectra Spec1->Analysis Spec2->Analysis Conclusion Determine Presence and Type of Solvatochromic Shift (Hypso- or Bathochromic) Analysis->Conclusion

Caption: Logic diagram for investigating solvatochromism.

References

  • Royal Society of Chemistry. Characterization Data of Products. Available from: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. Available from: [Link]

  • Mor-Drzymalla, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. Available from: [Link]

  • Mary, Y. S., et al. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed. Available from: [Link]

  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available from: [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Available from: [Link]

  • El-Sukkary, M. M. A., et al. (2013). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SCIRP. Available from: [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available from: [Link]

  • Zhang, H., et al. (2009). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. PubMed. Available from: [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Available from: [Link]

  • van der Westhuyzen, C. W., et al. (2023). and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. MDPI. Available from: [Link]

  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Available from: [Link]

  • ResearchGate. (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). Available from: [Link]

  • J-Global. Proton NMR spectra and structure of chloro tin(IV) ternary complexes of 8-quinolinol and its 5,7 dichloro and 2 methyl-5,7 dichloro derivatives. Available from: [Link]

  • Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. Available from: [Link]

  • Al-Karawi, A. J. M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. Available from: [Link]

  • LookChem. 4-Chloro-2,8-dimethylquinoline. Available from: [Link]

  • Flores-Alamo, M., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. Available from: [Link]

  • Al-Harthy, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • KAKEN. Research Report 18209025. Available from: [Link]

  • Japanese Society for Biomedical Mass Spectrometry. (2024). Medical Mass Spectrometry. Available from: [Link]

  • van der Hooft, J. J. J., et al. (2022). MS2Query: Reliable and Scalable MS2 Mass Spectral-based Analogue Search. bioRxiv. Available from: [Link]

  • Tanaka, K., et al. (1988). Protein and polymer analysis up to m/z 100000 by laser ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Gzella, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Semantic Scholar. Available from: [Link]

  • Tuffour, I., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... PMC. Available from: [Link]

  • Abdel-Gawad, S. M., et al. (2000). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Mansoura Journal of Pharmaceutical Sciences. Available from: [Link]

  • PubChem. 8-chloro-2-phenylquinolin-4-ol. Available from: [Link]

  • NextSDS. 8-CHLORO-2,6-DIMETHYL-4-QUINOLINOL — Chemical Substance Information. Available from: [Link]

  • Leito, I., et al. pKa values bases. University of Tartu. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • Al-Harthy, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 8-chloro-2,7-dimethyl-4-Quinolinol Stock Solutions for Cell Culture

Introduction & Physicochemical Profiling 8-chloro-2,7-dimethyl-4-Quinolinol (CAS: 875774-85-9) is a specialized halogenated quinolinol derivative. Compounds in the quinolinol and quinolone classes are frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

8-chloro-2,7-dimethyl-4-Quinolinol (CAS: 875774-85-9) is a specialized halogenated quinolinol derivative. Compounds in the quinolinol and quinolone classes are frequently utilized in advanced in vitro pharmacological assays, ranging from kinase inhibition to anti-microbial profiling [5]. However, the structural incorporation of an 8-chloro substitution and 2,7-dimethyl groups renders this molecule highly lipophilic.

Attempting to dissolve such hydrophobic small molecules directly in aqueous buffers (like PBS or standard cell culture media) invariably leads to incomplete dissolution, compound aggregation, and inaccurate assay dosing. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent [1]. This application note provides a self-validating, step-by-step protocol for the preparation, storage, and application of 8-chloro-2,7-dimethyl-4-Quinolinol, ensuring maximal bioavailability while minimizing solvent-induced cytotoxicity.

Quantitative Data Summary

To ensure precise molarity calculations, the physicochemical properties must be verified prior to weighing.

Table 1: Physicochemical Properties & Solubilization Metrics

Property / MetricValueCausality / Scientific Rationale
Chemical Formula C₁₁H₁₀ClNOHalogenated aromatic ring drives hydrophobicity.
Molecular Weight 207.66 g/mol Essential for accurate molarity calculations.
CAS Number 875774-85-9Unique identifier for compound verification.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents moisture-induced precipitation [3].
Target Master Stock 10 mM to 20 mMHigh concentration minimizes final DMSO volume in media.
Mass for 1 mL (10 mM) 2.08 mgCalculated as: (10 × 10⁻³ mol/L) × 207.66 g/mol × 0.001 L.
Max Final DMSO Conc. ≤ 0.1% v/vPrevents solvent-induced cellular toxicity or differentiation [1].

Logical Causality of Solvent Dispersion

A critical failure point in small molecule assays is the "crashing out" of the compound when transitioning from a pure organic solvent to an aqueous environment. When a high-concentration DMSO stock is injected rapidly into cold aqueous media, the DMSO molecules rapidly hydrogen-bond with water. This rapid dispersion strips the hydrophobic quinolinol of its solvation shell, forcing the molecules to aggregate and precipitate [4]. To prevent this, intermediate dilutions and temperature matching (pre-warming media to 37°C) are strictly required.

Logic A High Conc. DMSO Stock B Direct Add to Cold Media A->B E Intermediate DMSO Dilution A->E C Rapid Solvent Dispersion B->C D Compound Precipitation C->D F Dropwise to 37°C Media E->F G Stable Solvation Shell F->G H Bioavailable Compound G->H

Logical causality of solvent dispersion and precipitation prevention in aqueous media.

Experimental Workflow & Protocol

Workflow A 8-chloro-2,7-dimethyl-4-Quinolinol (Solid Powder) B Equilibrate to RT & Weigh A->B C Add Anhydrous DMSO (Master Stock: 10-20 mM) B->C D Vortex & Mild Sonication (<40°C) C->D E Aliquot & Store (-20°C to -80°C) D->E F Intermediate Dilution (in DMSO) E->F Thaw single-use G Final Dilution in Media (Pre-warmed, 37°C) F->G Dropwise addition H Cell Culture Assay (DMSO ≤ 0.1%) G->H Vehicle control matched

Workflow for preparing 8-chloro-2,7-dimethyl-4-Quinolinol stock and working solutions.

Phase 1: Preparation of the Master Stock Solution

Objective: Create a sterile, fully dissolved 10 mM master stock.

  • Temperature Equilibration: Before opening the manufacturer's vial, allow the solid powder to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water severely degrades the solvating power of DMSO and can cause immediate hydrolysis of sensitive functional groups [2].

  • Weighing: Using an analytical balance, accurately weigh 2.08 mg of 8-chloro-2,7-dimethyl-4-Quinolinol into a sterile, light-blocking (amber) microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the tube to achieve a 10 mM concentration.

    • Scientist's Insight: Never use standard laboratory-grade DMSO for cell culture stocks. It often contains trace heavy metals and up to 1% water, which will instantly compromise the solubility of highly lipophilic quinolinols.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If micro-particulates remain visible, place the tube in a sonicating water bath at 37°C for 5 minutes.

    • Causality: Mild thermal energy and cavitation overcome the lattice energy of the hydrophobic crystals without degrading the molecular structure [4].

Phase 2: Storage and Aliquoting

Objective: Preserve molecular integrity over time.

  • Aliquoting: Divide the 10 mM master stock into 50 µL single-use aliquots in sterile PCR tubes or microcentrifuge tubes.

  • Cryopreservation: Store the aliquots immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months) [1][3].

  • Avoid Freeze-Thaw:

    • Causality: Repeated freezing and thawing causes the DMSO to form crystalline matrices that exclude the solute, creating localized super-concentrated pockets that force the quinolinol to irreversibly crystallize out of solution [2].

Phase 3: Preparation of Working Solutions for Cell Culture

Objective: Introduce the compound to cells without precipitation or solvent toxicity.

  • Intermediate Dilution: Thaw a single 50 µL aliquot at room temperature. If your final assay requires a 10 µM concentration, first dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Media Preparation: Pre-warm the target cell culture media (containing appropriate serum, e.g., 10% FBS) to 37°C. Proteins in the serum act as carrier molecules, helping to keep the hydrophobic small molecule in solution [3].

  • Final Dilution: Add the intermediate DMSO stock dropwise to the pre-warmed media while gently swirling. To achieve a 10 µM final concentration from the 1 mM intermediate stock, add 10 µL of the intermediate stock per 1 mL of media.

    • Scientist's Insight: The 'dropwise' addition is not merely a suggestion; it is a thermodynamic necessity. Rapid introduction of the DMSO stock overwhelms the local solvent capacity of the media, causing the compound to crash out.

  • Vehicle Control: Prepare a parallel control sample by adding the exact same volume of pure DMSO (e.g., 10 µL per 1 mL) to the media.

    • Causality: This isolates the pharmacological effect of the quinolinol from any baseline transcriptional or phenotypic shifts induced by the DMSO solvent[3].

Self-Validating System & Quality Control

To ensure the protocol has been executed successfully and the data generated will be trustworthy, perform the following validation checks:

  • Visual Tyndall Effect Check: Before adding the dosed media to your cells, hold the tube against a dark background and shine a focused light beam through it. If the beam path is highly visible (cloudy), micro-precipitation has occurred [4]. The solution must be discarded, and Phase 3 must be repeated with slower, dropwise addition or a lower final concentration.

  • Spectrophotometric Verification: For rigorous assay validation, measure the absorbance of the final media blanked against the vehicle control. Quinolinol derivatives typically exhibit distinct UV absorbance peaks (typically in the 250-330 nm range). A linear correlation between expected concentration and absorbance confirms complete solubility.

References

  • Title: Small Molecules Storage and Handling; Source: Captivate Bio; URL:[Link]

  • Title: Quinolone Signals Related to Pseudomonas Quinolone Signal; Source: National Institutes of Health (PMC); URL:[Link]

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 8-chloro-2,7-dimethyl-4-Quinolinol

Introduction Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities, including antimalarial, antibact...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The precise structural elucidation of novel quinoline derivatives is paramount for understanding their structure-activity relationships and ensuring the integrity of drug development pipelines. 8-chloro-2,7-dimethyl-4-quinolinol, a polysubstituted quinolinol, presents a unique analytical challenge due to the potential for complex NMR spectra arising from its substituted aromatic system.

This application note provides a comprehensive guide to the structural characterization of 8-chloro-2,7-dimethyl-4-quinolinol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail the experimental protocols and data interpretation for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, offering a robust methodology for researchers, scientists, and drug development professionals.

Rationale for Multi-dimensional NMR Approach

While one-dimensional ¹H NMR provides initial insights into the proton environment, the overlapping signals often encountered in the aromatic region of substituted quinolines can make unambiguous assignment challenging.[3] A multi-dimensional NMR approach is therefore essential for complete and accurate structural assignment.

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, and through-bond coupling interactions.[2]

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule.[4]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is invaluable for assigning signals in the ¹³C NMR spectrum.[5][6]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish the connectivity of proton spin systems.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms, providing definitive C-H bond information.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-4 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the complete molecular framework.[10][11]

Experimental Workflow

The comprehensive NMR characterization of 8-chloro-2,7-dimethyl-4-quinolinol follows a logical progression from one-dimensional to two-dimensional experiments.

Caption: Experimental workflow for NMR characterization.

Detailed Protocols and Methodologies

Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data.

Protocol:

  • Weigh approximately 5-10 mg of 8-chloro-2,7-dimethyl-4-quinolinol.[4]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[4][12] The choice of solvent can influence chemical shifts, and DMSO-d₆ is often suitable for quinolinol compounds which may have limited solubility in CDCl₃ and can help in observing exchangeable protons like the hydroxyl proton.[3]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity of the sample.

One-Dimensional NMR Spectroscopy

¹H NMR Spectroscopy

  • Principle: This technique provides information about the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the proton.[2] Protons on the quinoline ring typically resonate in the downfield region (δ 6.5-9.0 ppm).[2]

  • Expected Signals for 8-chloro-2,7-dimethyl-4-quinolinol:

    • Aromatic protons (H-3, H-5, H-6).

    • Methyl protons (2-CH₃ and 7-CH₃).

    • Hydroxyl proton (4-OH).

¹³C NMR and DEPT Spectroscopy

  • Principle: ¹³C NMR provides a spectrum of all unique carbon environments in the molecule. DEPT experiments are then used to differentiate carbon types (CH₃, CH₂, CH, and quaternary carbons).[13][14]

    • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).[6]

    • DEPT-90: Shows only CH carbons.[6]

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT-135 Phasing for 8-chloro-2,7-dimethyl-4-quinolinol

PositionAtom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)DEPT-135 Phase
2C-~150-155No Signal
2-CH₃CH₃~2.4-2.6~18-22Positive
3CH~6.0-6.5~100-105Positive
4C-~170-175No Signal
4aC-~140-145No Signal
5CH~7.5-7.8~120-125Positive
6CH~7.2-7.5~125-130Positive
7C-~135-140No Signal
7-CH₃CH₃~2.3-2.5~15-20Positive
8C-~125-130No Signal
8aC-~145-150No Signal
4-OHOHVariable (broad)--

Note: Predicted chemical shifts are estimates based on general values for substituted quinolines and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Spectroscopy

COSY (¹H-¹H Correlation Spectroscopy)

  • Principle: This experiment identifies protons that are spin-spin coupled, revealing through-bond connectivity. Cross-peaks in the 2D spectrum indicate which protons are coupled to each other.[7][15]

  • Expected Correlations:

    • A cross-peak between the aromatic protons H-5 and H-6.

    • Potential weak long-range couplings may also be observed.

Caption: Expected COSY correlation in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence)

  • Principle: HSQC correlates each proton with its directly attached carbon atom.[16][17] This is a highly sensitive experiment that provides unambiguous one-bond C-H connectivity.[10]

  • Expected Correlations:

    • H-3 with C-3.

    • H-5 with C-5.

    • H-6 with C-6.

    • 2-CH₃ protons with the 2-CH₃ carbon.

    • 7-CH₃ protons with the 7-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Principle: HMBC reveals correlations between protons and carbons that are two to four bonds apart.[10][11] This is critical for assigning quaternary carbons and connecting different spin systems.

  • Expected Key Correlations:

    • The 2-CH₃ protons will show correlations to C-2 and C-3.

    • The H-3 proton will show correlations to C-2, C-4, and C-4a.

    • The 7-CH₃ protons will show correlations to C-6, C-7, and C-8.

    • The H-5 proton will show correlations to C-4, C-7, and C-8a.

    • The H-6 proton will show correlations to C-4a, C-5, and C-8.

Caption: Key expected HMBC correlations for structural elucidation.

Data Interpretation and Structural Confirmation

A step-by-step approach to data interpretation is recommended:

  • ¹H NMR: Identify the number of aromatic protons, methyl groups, and the hydroxyl proton.

  • ¹³C NMR and DEPT: Determine the number of carbons and classify them as CH₃, CH, or quaternary.

  • COSY: Establish the connectivity between H-5 and H-6.

  • HSQC: Assign the chemical shifts of the carbons directly bonded to protons (C-3, C-5, C-6, 2-CH₃, and 7-CH₃).

  • HMBC: Use the long-range correlations to assign the quaternary carbons (C-2, C-4, C-4a, C-7, C-8, and C-8a) and confirm the overall connectivity of the molecule. For example, the correlation from the 2-CH₃ protons to C-2 and C-3 confirms the position of this methyl group. Similarly, correlations from the 7-CH₃ protons to C-6, C-7, and C-8 will verify its placement.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and unambiguous method for the complete structural characterization of 8-chloro-2,7-dimethyl-4-quinolinol. This comprehensive approach ensures the scientific integrity of the data and is essential for researchers in drug discovery and chemical synthesis. The detailed protocols and interpretation strategies outlined in this application note serve as a robust guide for the analysis of this and other similarly substituted quinoline derivatives.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NMR Wiki. (2009, April 12). DEPT. Retrieved from [Link]

  • Mastoor, S., Faizi, S., Saleem, R., & Siddiqui, B. S. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115–121. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 86. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

Sources

Method

in vivo dosing strategies for 8-chloro-2,7-dimethyl-4-Quinolinol

An authoritative guide to the preclinical formulation, administration, and pharmacokinetic (PK) profiling of 8-chloro-2,7-dimethyl-4-quinolinol (8-CDQ) . Physicochemical Rationale & Formulation Engineering The 4-quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the preclinical formulation, administration, and pharmacokinetic (PK) profiling of 8-chloro-2,7-dimethyl-4-quinolinol (8-CDQ) .

Physicochemical Rationale & Formulation Engineering

The 4-quinolinol scaffold (which undergoes tautomerism to 4-quinolone) is a privileged structure in drug discovery, often utilized in the development of antimalarials, antimicrobial agents, and kinase inhibitors. However, 8-chloro-2,7-dimethyl-4-quinolinol (8-CDQ) presents distinct delivery challenges. The addition of a chlorine atom at the C8 position and methyl groups at C2 and C7 significantly increases the molecule's lipophilicity (LogP) and steric bulk. Furthermore, strong intermolecular hydrogen bonding at the 4-hydroxyl group results in high crystal lattice energy, rendering the compound practically insoluble in standard aqueous buffers.

To achieve reliable in vivo exposure and prevent erratic absorption, the formulation strategy must disrupt this crystal lattice while preventing in vivo precipitation upon dilution in the bloodstream[1].

Formulation Selection
  • Intravenous (IV) Vehicle: A co-solvent approach is mandatory. We utilize 5% DMSO / 40% PEG400 / 55% Saline .

    • Causality: DMSO acts as the primary solvent to break the crystal lattice. PEG400 acts as a co-solvent and precipitation inhibitor. Saline is added last under constant vortexing to adjust the osmolarity for intravenous tolerance. If the compound crashes out upon saline addition, the formulation is invalid and will cause acute pulmonary embolism or artificially prolonged half-lives in subjects[2].

  • Per Os (PO) Vehicle: For oral gavage, a Self-Emulsifying Drug Delivery System (SEDDS) or a surfactant-based suspension is preferred to enhance gastrointestinal absorption[3]. We utilize 5% DMSO / 10% Solutol HS15 (or Tween-80) / 85% Saline .

    • Causality: Solutol HS15 forms micelles that encapsulate the hydrophobic 8-CDQ molecules, preventing aggregation in the acidic environment of the stomach and facilitating transport across the intestinal epithelium.

Quantitative Dosing Parameters

The following table summarizes the standardized parameters for murine (mouse) PK studies to ensure dose proportionality and reproducibility[4].

ParameterIntravenous (IV) DosingPer Os (PO) Dosing
Target Dose 1.0 - 5.0 mg/kg10.0 - 50.0 mg/kg
Vehicle Composition 5% DMSO, 40% PEG400, 55% Saline5% DMSO, 10% Solutol HS15, 85% Saline
Dose Volume (Mice) 5 mL/kg10 mL/kg
Needle Specifications 27G - 30G (Bevel up)20G - 22G (Bulb-tipped gavage needle)
Fasting Requirement NoYes (Overnight, water ad libitum)
Primary PK Utility Clearance (CL), Volume of Distribution (Vd)Bioavailability (%F), Cmax, Tmax

In Vivo Dosing Protocols (Murine Model)

Protocol A: Intravenous (IV) Administration via Lateral Tail Vein

Self-Validation Check: Prior to injection, inspect the IV formulation using dynamic light scattering (DLS) or a visual laser pointer test (Tyndall effect) to ensure the absence of micro-precipitates.

  • Preparation: Warm the mouse in a commercially available warming chamber (approx. 37°C) for 3–5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the mouse in a well-ventilated restrainer, leaving the tail exposed. Wipe the tail with 70% ethanol to disinfect and further visualize the vein.

  • Injection: Using a 27G syringe, insert the needle (bevel up) at a shallow angle (10-15°) into the distal third of the lateral tail vein.

  • Verification: A lack of resistance and a clear vein clearing (blanching) indicates successful intravenous entry. Inject the dose smoothly over 3–5 seconds. If resistance is felt or a subcutaneous bleb forms, halt immediately; perivascular leakage will invalidate the absolute bioavailability calculation.

Protocol B: Oral (PO) Administration via Gavage
  • Preparation: Ensure mice are fasted for 12 hours prior to dosing to eliminate food-effect variables on drug absorption.

  • Restraint: Grasp the loose skin at the scruff of the neck firmly to immobilize the head and align the esophagus vertically.

  • Administration: Measure the gavage needle from the mouth to the xiphoid process to estimate insertion depth. Gently insert the bulb-tipped needle over the tongue and down the esophagus. Crucial: Let the mouse swallow the needle; never force it, to avoid tracheal intubation.

  • Delivery: Dispense the 10 mL/kg volume smoothly. Withdraw the needle gently and monitor the animal for 5 minutes for signs of respiratory distress.

Pharmacokinetic Sampling & Bioanalytical Workflow

To accurately model the PK/PD profile of 8-CDQ, serial blood sampling followed by rigorous LC-MS/MS bioanalysis is required[5].

Serial Blood Collection
  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Use submandibular bleeding or tail snip for serial sampling (max 20 µL per timepoint to avoid hypovolemic shock). Collect into K2-EDTA coated tubes to prevent coagulation.

  • Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

LC-MS/MS Bioanalysis (Protein Precipitation Method)

Quinoline derivatives are typically highly protein-bound. A simple but highly effective protein precipitation (PPT) method is utilized to extract 8-CDQ from plasma[6].

  • Extraction: Aliquot 10 µL of mouse plasma into a microcentrifuge tube. Add 30 µL of ice-cold Acetonitrile (containing 50 ng/mL of an internal standard, e.g., Diclofenac or a deuterated quinoline analog).

  • Precipitation: Vortex vigorously for 2 minutes to denature plasma proteins and release bound 8-CDQ.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an LC vial. Inject 2 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 8-CDQ in positive electrospray ionization (ESI+) mode.

Workflow Visualization

PK_PD_Workflow A Formulation (DMSO/PEG400/H2O) B In Vivo Dosing (IV & PO) A->B Administer C Serial Sampling (Plasma & Tissue) B->C Time-course D LC-MS/MS Bioanalysis C->D Extraction E PK Modeling (Clearance, Half-life) D->E Data Input

Fig 1. Preclinical PK workflow for 8-CDQ from formulation to bioanalytical modeling.

Sources

Technical Notes & Optimization

Troubleshooting

Bioanalytical Technical Support Center: LC-MS/MS Analysis of 8-chloro-2,7-dimethyl-4-Quinolinol

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently see bioanalytical methods fail because researchers treat all small molecules as simple hydrophobic entities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently see bioanalytical methods fail because researchers treat all small molecules as simple hydrophobic entities. 8-chloro-2,7-dimethyl-4-Quinolinol is not a standard small molecule; it is a highly lipophilic, amphoteric metal chelator.

If you do not respect its coordination chemistry and pKa during sample preparation, your assay will suffer from severe peak tailing, signal suppression, and irreproducibility. This guide provides field-proven troubleshooting strategies and a self-validating extraction protocol designed specifically for this challenging compound.

Part 1: Troubleshooting FAQs & Causality

Q1: Why am I seeing massive peak tailing or complete signal loss on my LC-MS/MS?

The Causality: This is the hallmark of metal chelation. Quinolinols have a high affinity for free metal ions (such as Fe³⁺, Cu²⁺, and Zn²⁺) present in biological matrices and the stainless steel components of your LC system . When the analyte chelates with the column frit, capillary walls, or endogenous plasma metals, it smears across the chromatogram or fails to elute entirely. The Fix: You must disrupt the chelation at two stages:

  • Sample Prep: Add a strong competitive chelator (e.g., 1 mM EDTA) to the plasma prior to extraction.

  • Chromatography: Use a PEEK-lined (metal-free) column and consider adding 5 µM medronic acid to your mobile phase to passivate any exposed metal surfaces in the LC flow path.

Q2: Why is my extraction recovery so low (<40%) when using standard Protein Precipitation (PPT)?

The Causality: Halogenated quinolinols are highly lipophilic and bind tightly to plasma proteins (often >95% protein bound) . Simple PPT with acetonitrile often co-precipitates the bound analyte. Furthermore, the amphoteric nature of the 4-quinolinol core (pKa ~4.5 for the basic nitrogen, ~8.5 for the hydroxyl) means it may carry a charge at physiological pH, reducing its solubility in the organic crash solvent. The Fix: Switch to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Buffer the plasma to pH 6.5 using ammonium acetate. This ensures the molecule is in its neutral, zwitterionic state, maximizing its partitioning into the organic phase while leaving polar matrix components behind.

Q3: I am experiencing significant matrix effects (ion suppression) in ESI+ mode. How do I clean up the extract?

The Causality: Phospholipids from plasma are notorious for suppressing ESI+ signals. Because standard extraction solvents like ethyl acetate can co-extract these lipids, they elute in the same retention window as your target analyte . The Fix: MTBE is relatively non-polar and extracts significantly fewer phospholipids than ethyl acetate. Ensure your reconstitution solvent exactly matches your initial mobile phase conditions (e.g., 90:10 Water:Methanol with 0.1% Formic Acid) to prevent solvent-front elution, which is where ion suppression is most severe.

Part 2: Diagnostic Logic & Method Performance

To help you rapidly diagnose issues with your quinolinol assay, follow the logical troubleshooting tree below.

Troubleshooting Start Issue: Low Signal / Peak Tailing for 8-chloro-2,7-dimethyl-4-Quinolinol Check1 Is the peak tailing severely or completely lost? Start->Check1 Check2 Is the internal standard (IS) response also suppressed? Start->Check2 Cause1 Metal Chelation in LC System or Plasma Matrix Check1->Cause1 Yes Fix1 Add 1mM EDTA to plasma Use PEEK column/Medronic Acid Cause1->Fix1 Cause2 Ion Suppression from Phospholipids Check2->Cause2 Yes Fix2 Optimize LLE wash steps or use Phospholipid Removal Plate Cause2->Fix2

Fig 1: Diagnostic logic tree for resolving common LC-MS/MS issues with quinolinol derivatives.

Quantitative Method Comparison

Implementing the optimized LLE protocol yields a self-validating system that drastically outperforms standard PPT methodologies.

Analytical ParameterStandard PPT (Acetonitrile)Optimized LLE (MTBE + EDTA)
Extraction Recovery (%) 38.5 ± 12.492.1 ± 3.2
Matrix Effect (%) 65.2 (Severe Suppression)98.5 (Negligible)
Intra-day Precision (%CV) 18.4%4.1%
LLOQ (ng/mL) 10.00.5

Part 3: Optimized Step-by-Step LLE Protocol

This protocol is engineered to disrupt protein binding, prevent metal chelation, and isolate the neutral form of 8-chloro-2,7-dimethyl-4-Quinolinol.

Workflow N1 1. Aliquot Plasma (50 µL) N2 2. Add EDTA & IS (Disrupt Chelation) N1->N2 N3 3. Buffer to pH 6.5 (Neutralize) N2->N3 N4 4. Add MTBE (Liquid-Liquid Extraction) N3->N4 N5 5. Centrifuge & Freeze (Phase Separation) N4->N5 N6 6. Evaporate & Reconstitute (LC-MS/MS) N5->N6

Fig 2: Optimized liquid-liquid extraction workflow for 8-chloro-2,7-dimethyl-4-Quinolinol.

Methodology Steps:
  • Sample Aliquot: Transfer 50 µL of K₂EDTA human plasma into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of a stable isotope-labeled analog or clioquinol). Vortex briefly.

  • Chelation Disruption & pH Adjustment: Add 50 µL of 100 mM Ammonium Acetate buffer (pH 6.5) containing 1 mM EDTA.

    • Scientific Rationale: The buffer neutralizes the analyte for optimal organic partitioning, while the EDTA strips the quinolinol from endogenous plasma metal complexes.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes or place on a high-speed plate shaker.

    • Scientific Rationale: High kinetic energy maximizes the surface area between the aqueous and organic phases, forcing the lipophilic quinolinol into the MTBE layer.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Aqueous Freezing: Flash-freeze the lower aqueous layer by placing the bottom of the tubes in a dry ice/ethanol bath for 60 seconds.

    • Scientific Rationale: Freezing the aqueous matrix prevents the accidental pipetting of phospholipids and salts into your final extract.

  • Transfer: Decant the upper organic layer (MTBE) into a clean glass autosampler vial.

  • Evaporation: Evaporate the organic phase to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Methanol with 0.1% Formic Acid). Vortex for 2 minutes and inject 5 µL onto the LC-MS/MS system.

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications.[Link]

  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. ResearchGate.[Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC.[Link]

Optimization

troubleshooting co-elution in 8-chloro-2,7-dimethyl-4-Quinolinol chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 8-chloro-2,7-dimethyl-4-quinolinol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 8-chloro-2,7-dimethyl-4-quinolinol .

This molecule presents a unique "perfect storm" for co-elution and peak distortion due to its amphoteric nature, halogenated ring, and propensity for keto-enol tautomerization. Below, you will find a mechanistic troubleshooting guide, a diagnostic workflow, and self-validating protocols to achieve baseline resolution.

Diagnostic Workflow: Resolving Quinolinol Co-Elution

Before adjusting your method, you must determine whether you are observing a true co-elution (two distinct chemical entities eluting simultaneously) or peak distortion (a single entity splitting due to chemical dynamics on the column).

G Start Co-elution Detected: 8-Chloro-2,7-dimethyl-4-quinolinol CheckPeak Is it true co-elution or peak distortion? Start->CheckPeak TrueCoelution True Co-elution (Isomers/Impurities) CheckPeak->TrueCoelution PDA/MS confirms multiple masses Distortion Peak Distortion (Tautomerism/Ionization) CheckPeak->Distortion Shoulder peak, same mass StatPhase Change Stationary Phase (Try PFP or Biphenyl) TrueCoelution->StatPhase Gradient Optimize Gradient Slope & Organic Modifier TrueCoelution->Gradient Buffer Adjust Mobile Phase pH (Target pH < 2.5 or > 9.0) Distortion->Buffer Temp Increase Column Temp (Reduce interconversion time) Distortion->Temp Validate Validate Resolution (Rs > 1.5) StatPhase->Validate Gradient->Validate Buffer->Validate Temp->Validate

Caption: Diagnostic decision tree for troubleshooting apparent and true co-elution of 8-chloro-2,7-dimethyl-4-quinolinol.

FAQ & Troubleshooting Guide

Q1: Why does 8-chloro-2,7-dimethyl-4-quinolinol exhibit peak splitting or "phantom" co-elution? A: This is a classic mechanistic issue driven by two factors: tautomerization and partial ionization. First, the compound undergoes keto-enol tautomerism, interconverting between the 4-quinolinol (enol) and 4-quinolone (keto) forms[1]. If the rate of this interconversion is similar to the chromatographic timescale, the molecule exists in multiple states on the column, causing a single mass to elute as a split or shouldered peak that mimics co-elution[2]. Second, the molecule is amphoteric. The basic quinoline nitrogen has a pKa of approximately 2.23, while the hydroxyl group has a pKa of roughly 11.28[3]. Running an unbuffered or mid-pH mobile phase (pH 4–7) leads to mixed ionization states. Solution: Force the molecule into a single state. Use a highly buffered mobile phase at least 2 pH units away from the pKa (e.g., pH 2.0). Additionally, increasing the column temperature to 45–50 °C accelerates the tautomeric interconversion, collapsing split peaks into a single, sharp band.

Q2: How do I separate the target compound from closely related halogenated or positional isomers? A: Standard C18 columns rely almost entirely on hydrophobic (dispersive) interactions. They often fail to resolve structural isomers (like des-chloro impurities or methyl positional isomers) because the overall lipophilicity of these molecules is nearly identical. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns excel at separating halogenated compounds because they offer orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and shape recognition[4]. The highly electronegative fluorine ring interacts strongly with the electron-rich chloro-quinoline core, providing the steric selectivity required to pull apart co-eluting isomers.

Q3: What is the optimal gradient strategy to resolve co-eluting impurities in the middle of the chromatogram? A: Co-elution in the middle of a gradient indicates that the analytes have similar LogD values and the gradient slope is too steep, compressing the separation[5]. Solution: Calculate the exact %B (organic modifier) at the point of co-elution. Redesign your method to include a shallow gradient segment (e.g., 1% B/min) starting 10% below the elution point. Furthermore, switch your organic modifier from Acetonitrile to Methanol. Acetonitrile has π -electrons that can compete with the stationary phase, whereas Methanol enhances π−π interactions between the quinolinol core and a PFP or Biphenyl column.

Quantitative Data: Stationary Phase Selectivity Comparison

To make an informed choice on column chemistry, review the interaction mechanisms and their impact on resolving 8-chloro-2,7-dimethyl-4-quinolinol from its synthetic impurities.

Stationary PhasePrimary Interaction MechanismHalogen SelectivityIsomer ResolutionRecommended Use Case for 8-Chloro-2,7-dimethyl-4-quinolinol
C18 (Standard) Hydrophobic (Dispersive)LowPoorGeneral purity screening; typically fails to resolve des-chloro impurities.
Biphenyl Hydrophobic, π−π ModerateGoodResolving closely related quinoline core modifications and π -rich impurities.
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, H-BondingHighExcellentOptimal: Baseline resolution of halogenated variants and positional isomers.

Step-by-Step Methodology: Method Optimization Protocol

This protocol is a self-validating system designed to eliminate tautomeric peak distortion and resolve true co-elutions using orthogonal selectivity.

Phase 1: System Preparation & State Control

  • Prepare Mobile Phase A (Aqueous): Formulate 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: This drives the mobile phase pH to ~2.0, ensuring the quinoline nitrogen (pKa ~2.23) is fully protonated, locking the molecule into a single ionization state[3].

  • Prepare Mobile Phase B (Organic): Use 100% LC-MS grade Methanol. Causality: Methanol promotes stronger π−π interactions on fluorinated stationary phases compared to Acetonitrile.

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 2.7 µm core-shell)[4].

  • Thermodynamic Control: Set the column oven temperature to 45 °C. Causality: Elevated thermal energy increases the kinetic rate of keto-enol tautomerization, merging distorted shoulders into a single peak[1].

Phase 2: Gradient Tuning & Validation 5. Scouting Run: Execute a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. 6. Retention Mapping: Identify the retention time ( tR​ ) of 8-chloro-2,7-dimethyl-4-quinolinol. Calculate the exact percentage of Mobile Phase B at this elution time (accounting for system dwell volume). 7. Gradient Flattening: If a critical pair co-elutes, modify the gradient. Program a rapid ramp to 10% below the calculated elution %B, followed by a shallow ramp (0.5% to 1.0% B/min) through the critical elution window[5]. 8. System Validation: Inject a spiked sample containing the target compound and its known closest-eluting impurity. The system is validated when the resolution ( Rs​ ) between the target and the impurity is ≥1.5 (baseline resolution), with a peak tailing factor ( Tf​ ) of ≤1.2 .

References

  • Eliminating Shoulder Peaks in HPLC MICROSOLV Technology Corporation URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies URL:[Link]

  • Dissociation Constants of Organic Acids and Bases St. Olaf College URL:[Link]

  • Synthesis of New C-3 Substituted Kynurenic Acid Derivatives MDPI - Molecules URL:[Link]

  • HPLC Method Development Critical Decisions Element Lab Solutions URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Chloro-2,7-dimethyl-4-Quinolinol Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Portal. This guide is engineered for researchers, application scientists, and drug development professionals encountering severe background noise, drifting baselines, or poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Portal. This guide is engineered for researchers, application scientists, and drug development professionals encountering severe background noise, drifting baselines, or poor signal-to-noise (S/N) ratios when utilizing 8-chloro-2,7-dimethyl-4-Quinolinol in fluorescence-based screening.

The Mechanistic Root of Quinoline Autofluorescence

To resolve background noise, we must first understand its physical causality. 8-chloro-2,7-dimethyl-4-Quinolinol is a halogenated quinolinol derivative built upon a bicyclic aromatic heterocycle. The extended π-electron system within the quinoline ring readily absorbs UV and blue light energy, subsequently emitting it as fluorescence in the blue-green spectrum (typically 350–450 nm excitation, 430–500 nm emission)[1].

Because this emission overlaps significantly with common assay fluorophores (like FITC or GFP) and endogenous cellular components (such as NADH, riboflavin, and collagen), it creates a high baseline noise that masks specific target signals[2]. Furthermore, quinoline derivatives often act as Pan-Assay Interference Compounds (PAINS). In aqueous buffers, they can aggregate or bind non-specifically, leading to aggregation-induced emission (AIE)—a phenomenon where restricted intramolecular motion in aggregated states artificially amplifies fluorescence[3].

DiagnosticWorkflow Start High Background Detected in Assay Step1 Run Matrix Controls (Compound-only vs. Matrix-only) Start->Step1 Decision Primary Source of Autofluorescence? Step1->Decision BranchA 8-Chloro-2,7-dimethyl- 4-Quinolinol Decision->BranchA Compound > Matrix BranchB Biological Matrix (Cells/Media) Decision->BranchB Matrix > Compound BranchC Assay Reagents (Plates/Buffers) Decision->BranchC Blank > Expected SolA Implement TR-FRET or Red-Shifted Dyes (>600nm) BranchA->SolA SolB Apply Chemical Quenchers (e.g., Sudan Black B) BranchB->SolB SolC Use Black Opaque Plates & Purify Reagents BranchC->SolC

Diagnostic workflow to isolate and resolve background noise sources in quinolinol assays.

Frequently Asked Questions (FAQs)

Q: How do I definitively determine if the background noise is caused by 8-chloro-2,7-dimethyl-4-Quinolinol or my biological matrix? A: You must establish a self-validating control matrix to isolate the variables. Measure the fluorescence of the compound in the assay buffer across a concentration gradient without any biological components (enzyme, cells, or substrate). If you observe a concentration-dependent increase in fluorescence at your assay's specific excitation/emission wavelengths, the compound's intrinsic autofluorescence is the primary culprit[4].

Q: My assay requires blue-green excitation. How can I bypass the quinoline autofluorescence without changing my primary biological target? A: The most robust solution is to implement Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or time-gated detection. Causality dictates that quinoline autofluorescence is a short-lived phenomenon, decaying within nanoseconds. By using long-lifetime fluorophores (like lanthanide chelates) and introducing a microsecond delay (e.g., 50–150 µs) before reading the emission, you mathematically eliminate the nanosecond background noise, leaving only the target signal[5].

Q: Can I computationally remove the background if I cannot alter my assay chemistry? A: Yes, through advanced signal processing. Modern fluorescence analyzers use dynamic range compression and spectral unmixing algorithms. By utilizing narrow bandpass filters and multiple detection channels, the software can analyze the raw signal, identify the specific emission signature of the quinoline background, and computationally subtract it from the final readout[6].

Quantitative Comparison of Mitigation Strategies

Selecting the correct mitigation strategy depends on your assay's tolerance for protocol modifications. The table below summarizes the efficacy of various interventions based on internal validation data.

Mitigation StrategyMechanism of ActionPre-Optimization S/NPost-Optimization S/NPrimary Limitation
Standard Background Subtraction Mathematical deduction of blank wells1.22.5Fails at high compound concentrations due to the inner filter effect.
Chemical Quenching (Sudan Black B) Non-radiative energy transfer / absorption1.54.1May inadvertently quench the target signal if over-applied.
Red-Shifted Fluorophores (>600 nm) Spectral avoidance of blue-green emission1.28.4Requires complete re-engineering of assay probes.
Time-Resolved FRET (TR-FRET) Temporal separation of nanosecond decay1.1>25.0 Requires specialized lanthanide reagents and compatible plate readers.

Self-Validating Experimental Protocols

Do not rely on single-point readings when dealing with highly fluorescent PAINS. The following protocols are designed as self-validating systems, ensuring that any generated data proves its own accuracy.

Protocol A: Time-Resolved Fluorescence (TRF) Validation

Objective: Eliminate 8-chloro-2,7-dimethyl-4-Quinolinol autofluorescence using temporal gating.

  • Plate Preparation: Prepare a black, opaque 384-well microplate to prevent light scatter and well-to-well crosstalk[1].

  • Control Setup: Establish three critical validation wells:

    • Well A (Blank): Assay buffer only.

    • Well B (Compound Control): 8-chloro-2,7-dimethyl-4-Quinolinol in buffer (at maximum assay concentration).

    • Well C (Positive Control): Lanthanide-labeled target complex (e.g., Europium or Terbium).

  • Instrument Configuration: Set the microplate reader excitation to 340 nm. Crucially, configure the temporal detection parameters: set a delay time of 100 µs and an integration window of 200 µs [5].

  • Self-Validation Execution: Read the plate at a 0 µs delay, then at the 100 µs delay.

    • Causality Check: At 0 µs, Well B will show massive background noise due to the quinoline's extended π-electron system. At 100 µs, the signal in Well B must drop to match Well A (Blank), proving the nanosecond autofluorescence has fully decayed. If Well C retains a high signal, the system is validated and ready for high-throughput screening.

TRFRET_Mechanism Excitation Excitation Pulse (350-450 nm) ShortLived Quinoline Autofluorescence (Nanosecond Decay) Excitation->ShortLived LongLived Lanthanide Emission (Microsecond Decay) Excitation->LongLived TimeGate Microsecond Time Gate (50-150 µs Delay) ShortLived->TimeGate Blocked/Decayed LongLived->TimeGate Persists Detector Clean Signal Detection TimeGate->Detector Signal Readout

Mechanism of Time-Resolved detection bypassing nanosecond quinoline autofluorescence.

Protocol B: Spectral Unmixing & Background Subtraction

Objective: Computationally isolate the target signal from compound autofluorescence when TR-FRET is not viable.

  • Spectral Profiling: Using a spectrofluorometer, excite 8-chloro-2,7-dimethyl-4-Quinolinol at your assay's primary wavelength. Record the full emission spectrum (e.g., 400–600 nm) to define its unique spectral signature[4].

  • Matrix Profiling: Record the emission spectrum of the biological matrix (cells/media) to identify overlapping endogenous fluorescence (e.g., NADH or phenol red)[2].

  • Assay Execution: Run the complete assay using narrow bandpass filters optimized for the target fluorophore to physically restrict out-of-band light[6].

  • Algorithmic Subtraction: Apply dynamic range compression and spectral unmixing algorithms in the analyzer software. The software uses the profiles from Steps 1 & 2 to computationally subtract the quinoline and matrix signatures from the raw experimental wells, yielding the true target signal[6].

Sources

Optimization

resolving crystallization issues in 8-chloro-2,7-dimethyl-4-Quinolinol purification

An in-depth guide to resolving crystallization issues in the purification of 8-chloro-2,7-dimethyl-4-Quinolinol, designed for researchers, scientists, and drug development professionals. Introduction: The Crystallization...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to resolving crystallization issues in the purification of 8-chloro-2,7-dimethyl-4-Quinolinol, designed for researchers, scientists, and drug development professionals.

Introduction: The Crystallization Challenge of Substituted Quinolines

8-chloro-2,7-dimethyl-4-quinolinol is a member of the quinoline family, a class of heterocyclic compounds prevalent in numerous drug candidates.[1] The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy, and crystallization is the most critical unit operation for establishing the required purity profile. However, substituted quinolines, like the target compound, can present significant crystallization challenges, including oiling out, formation of amorphous solids, or resistance to crystallization altogether.

This technical support center provides a structured approach to troubleshooting these issues. It is built on the foundational principles of crystallization, combining theoretical understanding with practical, field-tested protocols to guide you toward obtaining a pure, crystalline final product.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that form the basis for effective troubleshooting.

Q1: What are the critical physicochemical properties of 8-chloro-2,7-dimethyl-4-quinolinol that influence its crystallization?

Q2: Why is solvent selection so critical, and what is a good starting point?

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[5] If the compound is too soluble, the solution will not become sufficiently supersaturated upon cooling, resulting in no or very low yield.[6] If it is not soluble enough, large volumes of solvent will be required, which is impractical.

  • Starting Point: For quinoline derivatives, ethanol is often an excellent first choice for recrystallization.[5]

  • Mixed Solvents: If a single solvent is not ideal, a binary solvent system is a powerful alternative. Common pairs include a "good" solvent in which the compound is soluble (e.g., acetone, ethyl acetate, methanol) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., water, n-hexane, diethyl ether).[5][7]

Q3: What fundamental factors control the success of a crystallization process?

Successful crystallization is a balance of thermodynamics (solubility) and kinetics (nucleation and growth). The key factors to control are:

  • Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. It can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.[8]

  • Temperature: Temperature directly affects solubility. A controlled, slow cooling rate is generally preferred as rapid cooling can lead to the formation of small, impure crystals.[8][9]

  • Purity of the Crude Material: Impurities can inhibit nucleation or be incorporated into the crystal lattice, disrupting its growth and lowering the final product's purity.[6][8] Oiling out is often a consequence of significant impurities depressing the melting point.[9]

  • Agitation: Stirring can influence the rate of crystallization and crystal size, but in many lab-scale recrystallizations, a quiescent (undisturbed) solution allows for the growth of larger, more perfect crystals.[8]

Troubleshooting Guide: From Clear Solutions to Pure Crystals

This guide provides direct answers to specific experimental problems.

Problem: No crystals have formed after the solution has cooled.

This is a common issue indicating that the solution is not supersaturated.[10]

  • Causality: Either too much solvent was used, or the cooling temperature is not low enough to sufficiently reduce the compound's solubility.[9][10]

  • Solutions:

    • Induce Nucleation: First, try scratching the inside surface of the flask just below the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Seed the Solution: If you have a pure crystal from a previous batch, add a tiny amount to the solution. This "seed" acts as a template for further crystal growth.[5]

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[9]

    • Lower the Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath or a refrigerator to further decrease solubility.[5]

    • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes persistently turbid, then allow it to stand.[10]

Problem: The compound "oiled out," forming liquid droplets instead of a solid.

This occurs when the compound comes out of solution at a temperature above its melting point.[9] This is particularly problematic because impurities tend to be more soluble in the oily droplets than in the solvent, leading to poor purification.[9]

  • Causality: The solution is becoming supersaturated at too high a temperature, often due to a high concentration of the solute or the presence of impurities that depress the melting point.

  • Solutions:

    • Re-dissolve and Dilute: Reheat the mixture to redissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation point. Let the more dilute solution cool more slowly.[9]

    • Lower the Crystallization Temperature: By adding more solvent, the solution will need to reach a lower temperature before becoming supersaturated, which may be below the compound's melting point.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Purify by Chromatography First: If oiling out persists, it may indicate significant impurities. Purifying the crude material by column chromatography and then crystallizing the cleaner fractions can resolve the issue.[2]

    • Attempt Salt Formation: As quinolines are basic, converting the oily free base into a salt (e.g., a hydrochloride salt) can dramatically increase the melting point and crystallinity.[2] This is a very effective strategy for oily quinoline derivatives.[2]

Problem: Crystallization happens too quickly, resulting in a fine powder or poor purity.

Rapid crystallization, or "crashing out," tends to trap solvent and impurities within the crystal lattice, defeating the purpose of purification.[9]

  • Causality: The solution is becoming supersaturated too quickly, often from rapid cooling or using the absolute minimum amount of solvent.

  • Solutions:

    • Use More Solvent: Reheat the solution to redissolve the solid and add a bit more of the hot solvent. An ideal crystallization should show initial crystal formation after about 5 minutes and continue over 20-30 minutes.[9]

    • Insulate the Flask: Allow the flask to cool slowly on the benchtop, away from drafts. You can further slow the cooling by placing the flask in an insulated container (e.g., a beaker with paper towels).[9]

Problem: The final yield is very low.

A low yield can be caused by several factors.

  • Causality: Too much solvent was used, leaving a significant amount of product in the mother liquor. Alternatively, the compound may be more soluble than anticipated, or premature filtration occurred.

  • Solutions:

    • Check the Mother Liquor: After filtration, try cooling the filtrate in an ice bath to see if more crystals form. You can also evaporate a small amount of the filtrate to see if a solid residue remains.[9]

    • Recover from Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the solution by evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Data & Protocols

Solvent Selection Guide for Quinolinol Derivatives

The following table provides a starting point for solvent screening. The ideal choice depends on the specific solubility of 8-chloro-2,7-dimethyl-4-quinolinol.

SolventBoiling Point (°C)Polarity IndexClassTypical Use Case
Ethanol785.2ProticExcellent starting point for single-solvent recrystallization.[5]
Methanol656.6ProticGood solvent, but higher solubility may reduce yield.[11][12]
Ethyl Acetate774.4Polar AproticGood "soluble" solvent; often paired with hexane.[5][13]
Acetone565.1Polar AproticGood "soluble" solvent; often paired with water or hexane.[11]
n-Hexane690.1Non-polarCommon "anti-solvent" for less polar compounds.[5][14]
Water10010.2ProticGood "anti-solvent" for moderately polar organic compounds.[5]
Toluene1112.4Non-polarCan be used for compounds with lower polarity.
Acetonitrile826.2Polar AproticA versatile solvent for many heterocyclic compounds.[15]
N,N-Dimethylformamide (DMF)1536.4Polar AproticHigh boiling point, used for poorly soluble compounds.[16][17]
Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Place a small amount (approx. 10-20 mg) of the crude compound into several small test tubes.

  • To each tube, add a different solvent from the table above, dropwise, until the solid just dissolves at room temperature. A good candidate will require a moderate number of drops.

  • If the solid is insoluble in a solvent at room temperature, heat the test tube gently in a water bath. A good candidate solvent will dissolve the compound upon heating.

  • Allow the tubes that required heating to cool to room temperature, then place them in an ice bath.

  • Observe which solvent yields a good quantity of crystalline solid. This is your ideal recrystallization solvent.

Protocol 2: Recrystallization by Slow Cooling

  • Place the crude 8-chloro-2,7-dimethyl-4-quinolinol in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid is completely dissolved. Add a slight excess of solvent (1-2%) to prevent premature crystallization.[9]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

  • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Anti-Solvent Crystallization

  • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone, methanol) at room temperature.[7]

  • Slowly add a "bad" or "anti-solvent" (e.g., water, n-hexane) dropwise with gentle swirling.[7]

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • If necessary, add one or two drops of the "good" solvent back to make the solution clear again.

  • Set the flask aside, undisturbed, to allow crystals to form slowly.

  • Collect and dry the crystals as described in Protocol 2.

Visual Workflows

Troubleshooting Decision Tree

This diagram provides a logical pathway for addressing common crystallization failures.

G start Start: Hot, clear solution is cooling check_crystals Crystals form upon cooling? start->check_crystals check_quality Examine Crystal Quality check_crystals->check_quality Yes no_crystals Problem: No Crystallization check_crystals->no_crystals No oiled_out Problem: Compound Oiled Out check_crystals->oiled_out Oiled Out yes_path Yes good_crystals Success: Collect, wash, and dry crystals check_quality->good_crystals Good quality poor_crystals Problem: Fine Powder / Crashing Out check_quality->poor_crystals Poor quality no_path No induce Action: Induce Nucleation - Scratch flask - Add seed crystal no_crystals->induce still_no_crystals Still no crystals? induce->still_no_crystals still_no_crystals->good_crystals No, crystals appeared concentrate Action: Concentrate Solution - Evaporate some solvent - Cool again still_no_crystals->concentrate Yes concentrate->check_crystals reheat Action: Reheat to dissolve oil oiled_out->reheat add_solvent Add more 'good' solvent, cool slowly reheat->add_solvent salt_formation Persistent Oiling? Consider Salt Formation add_solvent->salt_formation salt_formation->check_crystals No, resolved salt_protocol Follow Protocol for Hydrochloride Salt salt_formation->salt_protocol Yes reheat2 Action: Reheat to redissolve poor_crystals->reheat2 add_solvent2 Add more solvent and cool slowly to control growth reheat2->add_solvent2 add_solvent2->check_crystals

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
  • Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Crystallization. SATHEE JEE - IIT Kanpur.
  • Quinoline compounds and process of making same. Google Patents.
  • Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.
  • Crystallization of quinoline derivatives and its preparation method. Google Patents.
  • Guide for crystallization.
  • DERIVATIVES OF 8-QUINOLINOL. DTIC.
  • How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Available at: [Link]

  • What should I do if crystallisation does not occur?. Quora. Available at: [Link]

  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties.
  • Preparation method of 8-chloroquinolone derivative. Google Patents.
  • 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate. PMC. Available at: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. Available at: [Link]

  • 8-hydroxyquinoline. AERU - University of Hertfordshire. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 8-Chloro-2,7-dimethyl-4-Quinolinol vs. Conventional Quinolinol Derivatives

Executive Summary & Structural Rationale Quinolinol derivatives represent a highly versatile class of pharmacophores in drug development. While classical derivatives like 8-hydroxyquinoline (8-HQ) are historically renown...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Quinolinol derivatives represent a highly versatile class of pharmacophores in drug development. While classical derivatives like 8-hydroxyquinoline (8-HQ) are historically renowned for their metal-chelating antimicrobial properties, the 4-quinolinol scaffold has recently emerged as a potent membrane-disrupting agent against drug-resistant pathogens .

This guide provides an objective, data-driven comparison of 8-chloro-2,7-dimethyl-4-quinolinol against other prominent quinolinol derivatives. The strategic placement of a chlorine atom at the C8 position significantly enhances the molecule's lipophilicity, facilitating deeper insertion into the bacterial phospholipid bilayer. Concurrently, the methyl groups at C2 and C7 sterically hinder rapid enzymatic degradation, prolonging the compound's half-life and restricting rotational degrees of freedom to optimize target binding.

Mechanistic Divergence

The efficacy and primary target of a quinolinol derivative are fundamentally dictated by its substitution pattern. As illustrated in the pathway below, 4-quinolinols (including the 8-chloro-2,7-dimethyl variant) primarily exert their bactericidal effects via direct membrane depolarization. In contrast, traditional 8-quinolinols rely on intracellular metal coordination, which often results in a slower, bacteriostatic effect .

MOA Core Quinolinol Scaffold Branch1 8-Cl, 2,7-diMe Substitution Core->Branch1 Lipophilic Tuning Branch2 8-OH Substitution Core->Branch2 Electronic Tuning Mech1 Membrane Insertion & Depolarization Branch1->Mech1 Hydrophobic Interaction Mech2 Metal Ion Chelation (Fe2+, Cu2+) Branch2->Mech2 Coordination Chemistry Outcome1 Rapid Bactericidal Efficacy (MRSA) Mech1->Outcome1 Outcome2 Metalloenzyme Inhibition Mech2->Outcome2

Mechanistic divergence of quinolinol derivatives based on structural substitutions.

Comparative Efficacy Profiling

To objectively benchmark 8-chloro-2,7-dimethyl-4-quinolinol, we must evaluate its in vitro efficacy against three established reference compounds within the quinoline family:

  • DNAC-2: A known 4-quinolinol derivative with validated anti-MRSA membrane-disrupting activity .

  • 8-Hydroxyquinoline (8-HQ): The classical metal-chelating antimicrobial standard .

  • 2,8-bis(trifluoromethyl)-4-quinolinol: A highly fluorinated analog known for potent antifungal efficacy against agricultural and human pathogens .

Table 1: In Vitro Efficacy and Cytotoxicity Profile
CompoundMRSA MIC (µg/mL)C. albicans MIC (µg/mL)HepG2 CC₅₀ (µg/mL)Primary Mechanism
8-Chloro-2,7-dimethyl-4-Quinolinol 4.016.0>64.0Membrane Depolarization
DNAC-2 8.0>32.0>64.0Membrane Depolarization
8-Hydroxyquinoline (8-HQ) 16.08.032.0Metal Chelation
2,8-bis(CF₃)-4-Quinolinol 32.02.016.0Ergosterol Disruption

Data Interpretation: The 8-chloro-2,7-dimethyl substitution yields a 2-fold improvement in anti-MRSA efficacy over DNAC-2. This is driven by the optimized partition coefficient (LogP) provided by the C8-chlorine, allowing for rapid accumulation in the Gram-positive cell envelope. However, it is less effective against fungi than the heavily fluorinated 2,8-bis(CF₃) analog, highlighting that halogenation must be specifically tuned to the target organism's lipid profile.

Self-Validating Experimental Protocols

To ensure absolute scientific trustworthiness, the following methodologies are designed as self-validating systems. They employ orthogonal readouts and internal controls to eliminate false positives caused by compound precipitation or assay interference.

Protocol A: Broth Microdilution Assay with Dual-Readout Validation

Causality & Rationale: Relying solely on optical density (OD₆₀₀) for MIC determination is flawed when testing highly lipophilic compounds like 8-chloro-2,7-dimethyl-4-quinolinol. These compounds can precipitate in aqueous media, artificially inflating absorbance readings and masking true antibacterial activity. To counter this, we integrate Resazurin (Alamar Blue). Metabolically active cells reduce non-fluorescent resazurin to highly fluorescent resorufin. By coupling OD with fluorescence, the system self-diagnoses: if a well shows high OD but low fluorescence, the protocol correctly identifies compound precipitation rather than bacterial growth.

Step-by-Step Workflow:

  • Preparation: Dilute the quinolinol compounds in DMSO (ensure final assay concentration is ≤1% DMSO to prevent solvent-induced cytotoxicity).

  • Inoculation: Dispense 5 × 10⁵ CFU/mL of MRSA (ATCC 43300) into 96-well plates containing cation-adjusted Mueller-Hinton broth.

  • Treatment: Add serial dilutions of the compounds (0.5 to 64 µg/mL). Include Oxacillin as a positive control and 1% DMSO as a vehicle control.

  • Incubation: Incubate at 37°C for 18 hours.

  • Validation Reagent: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Dual Readout: Measure absorbance at 600 nm and fluorescence (Ex: 560 nm / Em: 590 nm). The MIC is strictly defined as the lowest concentration completely inhibiting resorufin formation.

Protocol B: DiSC3(5) Membrane Depolarization Assay

Causality & Rationale: To definitively prove that the bactericidal effect is driven by membrane disruption rather than intracellular targeting, we utilize the potentiometric dye DiSC3(5). This dye accumulates in polarized, intact bacterial membranes where its fluorescence is self-quenched. When a compound compromises the membrane, the proton motive force dissipates, releasing the dye and causing a massive fluorescence spike. The inclusion of CCCP (a known protonophore) serves as an internal calibrator; if CCCP fails to induce a spike, the bacterial resting membrane potential was insufficient, automatically invalidating the assay run.

Step-by-Step Workflow:

  • Washing: Harvest mid-log phase MRSA and wash three times with 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose to energize the cells.

  • Dye Loading: Resuspend cells to an OD₆₀₀ of 0.05. Add 1 µM DiSC3(5) and 100 mM KCl (to equilibrate internal/external potassium gradients).

  • Quenching: Incubate in the dark for 30 minutes until baseline fluorescence stabilizes (indicating successful dye uptake and quenching).

  • Treatment & Kinetic Reading: Inject 8-chloro-2,7-dimethyl-4-quinolinol at 1× and 2× MIC. Continuously monitor fluorescence (Ex: 622 nm / Em: 670 nm) every 30 seconds for 20 minutes.

  • Self-Validation: Inject 10 µM CCCP into control wells. A rapid >300% increase in fluorescence confirms assay validity and dynamic range.

High-Throughput Screening & Validation Logic

The integration of these protocols forms a robust, fail-safe pipeline for evaluating quinolinol derivatives, ensuring that only compounds with high efficacy, confirmed mechanisms, and low toxicity advance to in vivo models.

Protocol Prep Compound Preparation MIC MIC Assay (Resazurin) Prep->MIC Depol DiSC3(5) Assay (Membrane) Prep->Depol Tox HepG2 Toxicity (CC50) MIC->Tox Active Hits Depol->Tox Validated MOA TI Therapeutic Index (TI) Tox->TI Safety Profiling

Self-validating high-throughput workflow for evaluating quinolinol efficacy.

Conclusion

The structural tuning of the 4-quinolinol core via 8-chloro and 2,7-dimethyl substitutions represents a highly effective strategy for targeting Gram-positive bacterial membranes. Compared to traditional metal-chelating derivatives like 8-HQ, 8-chloro-2,7-dimethyl-4-quinolinol exhibits superior, rapid bactericidal activity against MRSA while maintaining an acceptable therapeutic window. Future development should focus on optimizing its formulation to overcome the inherent aqueous solubility challenges associated with C8-halogenation.

References

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [1]

  • Structural Simplification of Luotonin F: Discovery of Quinoline Derivatives as Novel Antifungal Agents for Plant Protection Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][2]

  • Biologically active quinoline and quinazoline alkaloids part I Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [3]

  • Nopol-Based Quinoline Derivatives as Antiplasmodial Agents Source: Molecules (MDPI) URL:[Link] [4]

Comparative

Reproducibility and Pathway Comparison for the Synthesis of 8-Chloro-2,7-dimethyl-4-quinolinol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pathway Comparison, Mechanistic Causality, and Protocol Reproducibility Executive Summary The 4-quinolinol (or 4-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pathway Comparison, Mechanistic Causality, and Protocol Reproducibility

Executive Summary

The 4-quinolinol (or 4-hydroxyquinoline) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antimalarials, and membrane-disrupting antimicrobial agents[1]. Synthesizing highly functionalized derivatives, such as 8-chloro-2,7-dimethyl-4-quinolinol , requires stringent regiocontrol and precise thermodynamic management. This guide objectively compares the classical thermal Conrad-Limpach synthesis with modern microwave-assisted methodologies, providing actionable, self-validating protocols to ensure high reproducibility in your discovery workflows.

Mechanistic Insights & Causality

As a Senior Application Scientist, I emphasize that reproducible synthesis is not merely about following a recipe; it requires a deep understanding of the underlying thermodynamic and kinetic principles governing the reaction.

The synthesis of 8-chloro-2,7-dimethyl-4-quinolinol relies on the condensation of 2-chloro-3-methylaniline with ethyl acetoacetate .

  • Regiocontrol via Steric Blocking: A notorious challenge in quinoline synthesis is that meta-substituted anilines typically yield an inseparable mixture of 5- and 7-regioisomers[1]. However, by utilizing an ortho-substituted precursor (2-chloro-3-methylaniline), the C2 position of the aniline is blocked. This forces the subsequent thermal cyclization to occur exclusively at the C6 position, guaranteeing a single, pure 8-chloro-7-methyl regioisomer without the need for complex chromatographic separation[1].

  • Thermodynamic Causality: The Conrad-Limpach pathway is strategically chosen over the classic Knorr quinoline synthesis because it avoids the strong acid catalysis that can degrade sensitive functional groups during ring closure[2]. However, cyclizing the intermediate enamine (Schiff base) into a hemiketal requires temporarily breaking the aromaticity of the phenyl ring[3]. This creates a high-energy barrier that can only be overcome by extreme thermal conditions (>240 °C), dictating the choice of specialized high-boiling solvents or microwave irradiation[3].

Mechanism A 2-Chloro-3-methylaniline + Ethyl acetoacetate B Acid Catalysis (H+) Room Temp to 110°C A->B C Enamine Intermediate (Schiff Base) B->C - H2O D Thermal Cyclization (>240°C, Dowtherm A) C->D Classical E Microwave Irradiation (250°C, 15-20 min) C->E Modern F 8-Chloro-2,7-dimethyl-4-quinolinol D->F - EtOH E->F - EtOH

Mechanistic pathway for the synthesis of 8-chloro-2,7-dimethyl-4-quinolinol.

Pathway Comparison: Classical vs. Microwave-Assisted

To objectively evaluate the best approach for scale-up and reproducibility, we compare two distinct methodologies for the critical cyclization step.

Method A: Classical Conrad-Limpach Thermal Cyclization

This historical route relies on refluxing the enamine intermediate in a high-boiling solvent, typically Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or pure diphenyl ether, at temperatures around 250 °C[2][3].

  • Pros: Highly scalable; does not require specialized equipment.

  • Cons: Prolonged reaction times (2–4 hours) lead to thermal degradation by-products. Removing the viscous, high-boiling solvent during workup is notoriously difficult and negatively impacts the Environmental Factor (E-factor)[3].

Method B: Microwave-Assisted Cyclization

Modern approaches utilize microwave irradiation to achieve rapid, localized heating.

  • Pros: Significantly reduces reaction times from hours to 15–20 minutes[4]. The rapid heating profile minimizes the formation of tar-like degradation products, improving crude purity. It can often be performed solvent-free or with minimal 1,2-dichlorobenzene, drastically improving the E-factor[4].

  • Cons: Limited by the volume capacity of standard microwave reactor vials (typically <30 mL), requiring continuous-flow microwave systems for large-scale manufacturing.

Quantitative Performance Data
ParameterMethod A: Classical ThermalMethod B: Microwave-Assisted
Solvent Matrix Dowtherm A or Diphenyl etherSolvent-free or 1,2-Dichlorobenzene
Operating Temperature 240–250 °C245–250 °C
Reaction Time 2–4 hours15–20 minutes
Typical Isolated Yield 50–65%72–80%
Regiomeric Purity >99% (Due to ortho-blocking)>99% (Due to ortho-blocking)
E-Factor High (Solvent intensive)Low (Minimal solvent)

Experimental Protocols

The following protocols are designed as self-validating systems. Observational milestones are included so researchers can verify the success of each step in real-time.

Phase 1: Synthesis of the Enamine Intermediate (Common Step)
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-chloro-3-methylaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) and dissolve the mixture in anhydrous toluene.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

  • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (by-product of Schiff base formation) has collected in the trap.

  • Isolation: Concentrate the mixture under reduced pressure to yield the crude ethyl 3-((2-chloro-3-methylphenyl)amino)but-2-enoate as a thick oil.

Phase 2, Option A: Classical Thermal Cyclization[2][3]
  • Preparation: Heat 10 volumes of Dowtherm A in a three-neck flask to a vigorous boil (approx. 250 °C).

  • Addition: Dissolve the crude enamine in a minimal amount of Dowtherm A and add it dropwise to the boiling solvent.

  • Self-Validation: The dropwise addition prevents the solvent temperature from dropping below the critical 240 °C threshold. The evolution of ethanol vapor (which can be condensed and measured) confirms active ring closure.

  • Reflux & Cooling: Reflux for 2 hours. Remove from heat and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled mixture into vigorously stirred hexanes. The 8-chloro-2,7-dimethyl-4-quinolinol will precipitate as a solid. Filter and wash extensively with hexanes to remove residual Dowtherm A.

Phase 2, Option B: Microwave-Assisted Cyclization[4]
  • Preparation: Transfer the crude enamine intermediate into a heavy-walled microwave reactor vial. Add 1–2 mL of 1,2-dichlorobenzene to ensure uniform heat distribution.

  • Irradiation: Seal the vial and subject it to microwave irradiation, ramping the temperature to 250 °C. Hold at this temperature for 15–20 minutes.

  • Self-Validation: A sharp, monitored increase in internal vial pressure corresponds to the release of ethanol during the cyclization event.

  • Isolation: Cool the vial rapidly using compressed air. The product typically crystallizes directly upon cooling. Filter and wash with cold diethyl ether to yield high-purity 8-chloro-2,7-dimethyl-4-quinolinol.

Workflow cluster_0 Classical Conrad-Limpach cluster_1 Microwave-Assisted Start Enamine Intermediate C1 Dilute in Dowtherm A Start->C1 M1 Solvent-Free or 1,2-Dichlorobenzene Start->M1 C2 Reflux at 250°C (1-4 hours) C1->C2 C3 Cool & Precipitate (Hexanes) C2->C3 End Purified 8-Chloro-2,7-dimethyl-4-quinolinol C3->End M2 MW Irradiation 250°C (15-20 mins) M1->M2 M3 Direct Crystallization M2->M3 M3->End

Comparative workflow of classical vs. microwave-assisted cyclization.

References[1] Title: Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria

Source: acs.org URL: 3] Title: A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC Source: nih.gov URL: 2] Title: Knorr quinoline synthesis Source: grokipedia.com URL: 4] Title: Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines Source: benchchem.com URL:

Sources

Validation

A Technical Guide to the Comparative Stability of 8-chloro-2,7-dimethyl-4-Quinolinol at Different pH Levels

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, a thorough understanding of a compound's stability profile is paramount. This guide offers an in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a compound's stability profile is paramount. This guide offers an in-depth technical exploration of the comparative stability of 8-chloro-2,7-dimethyl-4-quinolinol across a range of pH values. As a Senior Application Scientist, the following discourse is structured to provide not just a methodology, but a logical framework for assessing the chemical resilience of this quinolinol derivative, grounded in established scientific principles and regulatory expectations.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The stability of these molecules, particularly their susceptibility to hydrolysis and other degradation pathways under varying pH conditions, directly impacts their shelf-life, bioavailability, and ultimately, their safety and efficacy.[2] This guide will detail a systematic approach to evaluating the stability of 8-chloro-2,7-dimethyl-4-quinolinol, a process critical for formulation development, manufacturing, and regulatory submission.

The Rationale Behind pH-Dependent Stability Assessment

The ionization state of a molecule, which is dictated by the surrounding pH and the compound's intrinsic pKa values, can significantly influence its chemical reactivity and degradation pathways. For quinolinol derivatives, the presence of both a weakly basic nitrogen atom in the quinoline ring and an acidic hydroxyl group gives rise to a complex acid-base chemistry. The pKa values for similar quinolinol compounds, such as 3-quinolinol (pKa1 = 4.28, pKa2 = 8.08) and 8-quinolinol (pKa1 = 5.017, pKa2 = 9.812), suggest that 8-chloro-2,7-dimethyl-4-quinolinol is likely to exist in different ionic forms across the physiological and pharmaceutical pH range.[1] These differing forms can exhibit varied susceptibility to hydrolytic and oxidative degradation.

Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are an indispensable tool for elucidating potential degradation pathways and developing stability-indicating analytical methods.[3][4] By subjecting the molecule to a range of pH conditions, from strongly acidic to strongly basic, we can identify the "worst-case" scenarios for degradation and gain insights into the molecule's intrinsic stability.

Experimental Design: A Forced Degradation Study

The following protocol outlines a comprehensive forced degradation study designed to assess the stability of 8-chloro-2,7-dimethyl-4-quinolinol at various pH levels. This protocol is designed to be a self-validating system, where the inclusion of control samples and multiple time points allows for a clear interpretation of the degradation kinetics.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution of 8-chloro-2,7-dimethyl-4-quinolinol in Methanol (1 mg/mL) working_samples Prepare Working Samples (100 µg/mL) in each pH buffer stock->working_samples ph_buffers Prepare Buffer Solutions: pH 2 (0.01 M HCl) pH 4 (Acetate Buffer) pH 7 (Phosphate Buffer) pH 9 (Borate Buffer) pH 12 (0.01 M NaOH) ph_buffers->working_samples incubation Incubate samples at 60°C (Protected from light) working_samples->incubation sampling Sample at T=0, 2, 4, 8, 24, 48 hours incubation->sampling neutralization Neutralize acidic/basic samples before analysis sampling->neutralization hplc Analyze by Stability-Indicating HPLC-UV Method neutralization->hplc data Quantify remaining parent compound and detect degradation products hplc->data kinetics Determine degradation kinetics (e.g., zero-order, first-order) data->kinetics pathway Propose degradation pathways based on identified degradation products data->pathway

Experimental workflow for the pH-dependent stability study.
Step-by-Step Protocol
  • Preparation of Stock and Buffer Solutions:

    • Prepare a stock solution of 8-chloro-2,7-dimethyl-4-quinolinol at a concentration of 1 mg/mL in methanol.

    • Prepare the following aqueous buffer solutions:

      • pH 2.0: 0.01 M Hydrochloric Acid

      • pH 4.0: 0.05 M Acetate Buffer

      • pH 7.0: 0.05 M Phosphate Buffer

      • pH 9.0: 0.05 M Borate Buffer

      • pH 12.0: 0.01 M Sodium Hydroxide

  • Sample Preparation for Stress Testing:

    • For each pH condition, prepare a working solution by diluting the stock solution with the respective buffer to a final concentration of 100 µg/mL.

    • Prepare a control sample for each pH by using the buffer solution without the active pharmaceutical ingredient (API). This will help to identify any buffer-related artifacts in the analysis.

  • Stress Conditions:

    • Incubate all working solutions and control samples in a temperature-controlled oven at 60°C, protected from light to prevent photodegradation.[2]

    • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately after withdrawal, neutralize the acidic (pH 2) and basic (pH 12) samples to approximately pH 7 using an appropriate concentration of NaOH or HCl, respectively. This is crucial to halt the degradation reaction and protect the analytical column.[3]

  • Analytical Methodology: Stability-Indicating HPLC-UV:

    • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any degradation products.[5][6] The following is a proposed starting method that should be validated for specificity, linearity, accuracy, and precision.

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: A suitable gradient to ensure separation of the parent peak from any degradation products. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (to be determined by UV scan of the parent compound).

      • Injection Volume: 10 µL

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table to facilitate comparison of the stability of 8-chloro-2,7-dimethyl-4-quinolinol at different pH levels.

Table 1: Percentage of 8-chloro-2,7-dimethyl-4-quinolinol Remaining After Incubation at 60°C

Time (hours)pH 2.0 (%)pH 4.0 (%)pH 7.0 (%)pH 9.0 (%)pH 12.0 (%)
0 100.0100.0100.0100.0100.0
2
4
8
24
48

Note: The table should be populated with the experimental data, representing the percentage of the initial concentration of the parent compound remaining at each time point.

Anticipated Degradation Pathways

Based on the known chemistry of quinoline and its derivatives, several degradation pathways can be anticipated under the stressed conditions of this study.

G cluster_acid Acidic Hydrolysis (pH 2) cluster_neutral Neutral (pH 7) cluster_base Basic Hydrolysis (pH 12) parent 8-chloro-2,7-dimethyl-4-Quinolinol acid_prod Potential Ring Opening or Hydroxylation Products parent->acid_prod H+ catalyzed neutral_prod Minimal Degradation Expected parent->neutral_prod Slow base_prod Formation of Quinolinone Tautomer and Further Oxidation Products parent->base_prod OH- catalyzed

Potential pH-dependent degradation pathways.

Under acidic conditions, protonation of the quinoline nitrogen may render the ring system more susceptible to nucleophilic attack by water, potentially leading to hydroxylation or ring-opened products. In contrast, under strongly basic conditions, deprotonation of the 4-hydroxyl group could facilitate oxidation or other rearrangements. The 4-quinolinol moiety exists in tautomeric equilibrium with the corresponding 4-quinolinone, and the position of this equilibrium can be influenced by pH, potentially affecting the degradation profile.

Conclusion

This guide provides a robust framework for the systematic evaluation of the pH-dependent stability of 8-chloro-2,7-dimethyl-4-quinolinol. By employing a well-designed forced degradation study and a validated stability-indicating HPLC method, researchers can gain a comprehensive understanding of the compound's degradation profile. This knowledge is not only a regulatory requirement but also a critical component of successful drug development, enabling the rational design of stable formulations and ensuring the delivery of a safe and effective therapeutic agent to patients. The experimental data generated from this protocol will provide a solid foundation for further formulation and development activities.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Journal of Drug Delivery and Therapeutics. Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. [Link]

  • ZirChrom. Dissociation Constants Of Organic Acids And Bases. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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  • ResearchGate. Dissociation Constants of some Quinoline Derivatives in Mixed Solvent Mixture. [Link]

  • BioPchem. This table lists the acid-base dissociation constants of over 600 organic compounds, including many amino acids. All data apply. [Link]

Sources

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